molecular formula C11H7ClN2O2 B187298 2-Chloro-3-nitro-6-phenylpyridine CAS No. 187242-88-2

2-Chloro-3-nitro-6-phenylpyridine

Cat. No.: B187298
CAS No.: 187242-88-2
M. Wt: 234.64 g/mol
InChI Key: FEXPVVIOGUUGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitro-6-phenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitro-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXPVVIOGUUGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441453
Record name 2-chloro-3-nitro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187242-88-2
Record name 2-chloro-3-nitro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Reactivity of 2-Chloro-3-nitro-6-phenylpyridine

Introduction

This compound (CAS No. 187242-88-2) is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its structure, featuring a phenyl group, a nitro group, and a chlorine atom on the pyridine ring, offers a versatile scaffold for the development of novel compounds. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the electronic properties of the pyridine ring, making it a key intermediate for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its expected reactivity, based on data from analogous compounds.

Chemical and Physical Properties

PropertyThis compound2-Chloro-3-nitropyridine (Analog)
CAS Number 187242-88-2[1][2][3][4][5]5470-18-8[6]
Molecular Formula C₁₁H₇ClN₂O₂[2][3][4]C₅H₃ClN₂O₂[6]
Molecular Weight 234.64 g/mol [2][3]158.54 g/mol [6]
Density (Predicted) 1.366 ± 0.06 g/cm³[2]Not Available
Boiling Point (Predicted) 391.5 ± 37.0 °C at 760 mmHg[2]Not Available
Flash Point (Predicted) 190.6 ± 26.5 °C[2]185 °C[6]
Appearance Solid (Expected)Powder[6]
Melting Point Not Available103-106 °C[6]

Synthesis

The synthesis of this compound can be effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.[7] The proposed synthetic pathway involves the reaction of a di-substituted pyridine, 2,6-dichloro-3-nitropyridine, with phenylboronic acid.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[8][9] The general scheme for the synthesis of this compound would involve the selective coupling of phenylboronic acid at the 6-position of 2,6-dichloro-3-nitropyridine. The regioselectivity of this reaction is directed by the electronic and steric environment of the two chlorine atoms.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine Reaction Mixture Reaction Mixture 2,6-dichloro-3-nitropyridine->Reaction Mixture Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Reaction Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Mixture Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction Mixture This compound This compound Reaction Mixture->this compound Heat Purified Product Purified Product This compound->Purified Product Workup & Purification

Caption: Proposed synthesis of this compound.

The following is a generalized experimental protocol for the synthesis of this compound, which should be optimized for specific laboratory conditions.[10][11]

  • Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dichloro-3-nitropyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2-3 eq.).[11]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, via syringe.[11]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at a temperature typically ranging from 80-110 °C.[11] Monitor the reaction progress using an appropriate technique like TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Reactivity

The reactivity of this compound is primarily dictated by the electronic effects of its substituents on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position.[12] This makes the C-2 position electron-deficient and susceptible to substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[12][13]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a synthetic handle for further functionalization, such as diazotization or acylation reactions.[12]

  • Cross-Coupling Reactions: While the chlorine at the 2-position is susceptible to SNAr, it can also potentially participate in further palladium-catalyzed cross-coupling reactions under specific conditions, allowing for the introduction of other organic moieties.

The regioselectivity of nucleophilic attack on the precursor 2,6-dichloro-3-nitropyridine is an important consideration. The nitro group at the 3-position activates both the ortho (C-2) and para (C-6) positions.[14] However, the inductive effect of the nitro group is strongest at the adjacent C-2 position, making it more electron-deficient and often the kinetically favored site for nucleophilic attack.[14]

Spectral Data

No specific spectral data for this compound was found. The following table provides predicted and analogous spectral data to aid in the characterization of the molecule.

Spectral Data Predicted/Analogous Information
¹H NMR Aromatic protons on the pyridine and phenyl rings are expected in the range of δ 7.0-9.0 ppm. The exact shifts and coupling patterns will depend on the final structure and solvent. Data for 2-phenylpyridine shows signals in this region.[15]
¹³C NMR Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon attached to the chlorine and the carbon in the phenyl ring attached to the pyridine will have characteristic shifts. Data for 4-phenylpyridine shows aromatic carbons between δ 121-150 ppm.[16]
IR Spectroscopy Characteristic peaks for C-Cl, C=C (aromatic), C=N (pyridine), and N-O (nitro group) stretching are expected. For 2-chloro-3-nitropyridine, characteristic IR peaks are observed.[17]
Mass Spectrometry The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns including the loss of Cl, NO₂, and cleavage of the phenyl group.

Visualization of Key Processes

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[18]

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Ar-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A generalized workflow for a typical organic synthesis experiment, such as the proposed Suzuki coupling, is depicted below.

Workflow General Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: A standard experimental workflow for organic synthesis.

Conclusion

This compound is a valuable synthetic intermediate with predictable reactivity based on the well-understood principles of pyridine chemistry. Its synthesis is accessible through modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction. The presence of the chloro and nitro groups provides handles for a variety of subsequent transformations, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

References

An In-depth Technical Guide to 2-Chloro-3-nitro-6-phenylpyridine (CAS: 187242-88-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-nitro-6-phenylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and spectral analysis, and explores its potential biological significance based on the activities of structurally related nitropyridine derivatives. Detailed experimental protocols and visual representations of synthetic and analytical workflows are included to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a phenyl group attached to the pyridine ring. These functional groups significantly influence the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the nitro group and the chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 187242-88-2N/A
Molecular Formula C₁₁H₇ClN₂O₂N/A
Molecular Weight 234.64 g/mol N/A
Melting Point 147-150 °C[1]
Boiling Point 400-410 °C[1]
Appearance Light yellow to yellow solidA Certificate of Analysis for a commercial sample confirms this appearance.[2]
Purity (HPLC) ≥ 98%A Certificate of Analysis for a commercial sample indicates a purity of 98.18%.[2]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This versatile carbon-carbon bond-forming reaction is widely used in organic synthesis to create biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound (phenylboronic acid) with a halide (2,6-dichloro-3-nitropyridine) in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol)

    • Phenylboronic acid (0.695 g, 5.70 mmol)

    • Caesium carbonate (Cs₂CO₃) (2.02 g, 6.22 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.300 g, 0.26 mmol)

  • Solvent:

    • Anhydrous 1,4-dioxane

    • Water

  • Procedure:

    • To a solution of 2,6-dichloro-3-nitropyridine in anhydrous 1,4-dioxane, add phenylboronic acid, caesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

    • Heat the reaction mixture at 100°C for 0.166667h (10 minutes) under microwave irradiation.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up to remove inorganic salts and the catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Yield: 41%

Diagram 1: Synthesis of this compound via Suzuki Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine Suzuki Coupling 2,6-dichloro-3-nitropyridine->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Suzuki Coupling Cs2CO3 Cs₂CO₃ Cs2CO3->Suzuki Coupling Dioxane/Water Dioxane/Water Dioxane/Water->Suzuki Coupling 100C_Microwave 100°C, Microwave 100C_Microwave->Suzuki Coupling Product This compound Suzuki Coupling->Product Yield: 41%

A schematic of the Suzuki-Miyaura cross-coupling reaction.

Spectral Data and Characterization

While a publicly available, detailed spectral analysis for this compound is limited, a Certificate of Analysis confirms its structure is consistent with ¹H NMR spectroscopy.[2] The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment created by the substituents.
¹³C NMR Aromatic carbons would resonate in the δ 120-160 ppm range. The carbon attached to the chlorine would be deshielded, while the carbon bearing the nitro group would also show a downfield shift.
IR Spectroscopy Characteristic peaks would include C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-Cl stretching in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 234, with an isotopic peak (M+2) at m/z 236 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio.

Diagram 2: General Analytical Workflow for Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment cluster_confirmation Structure Confirmation Crude_Product Crude Product from Synthesis Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography NMR ¹H and ¹³C NMR Column_Chromatography->NMR MS Mass Spectrometry Column_Chromatography->MS IR IR Spectroscopy Column_Chromatography->IR HPLC HPLC Column_Chromatography->HPLC Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure HPLC->Confirmed_Structure

A typical workflow for the purification and analysis of the target compound.

Potential Applications in Drug Development and Research

While no specific biological activities have been reported for this compound, the nitropyridine scaffold is a well-established pharmacophore in medicinal chemistry.

  • Anticancer Activity: Many nitropyridine derivatives have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce DNA damage and cell death.

  • Antimicrobial and Antiviral Agents: The electron-deficient nature of the nitropyridine ring makes it a target for nucleophilic attack by biological macromolecules, potentially inhibiting essential enzymes in pathogens.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The substituents on this compound could be modified to target specific kinase active sites.

Diagram 3: Potential Signaling Pathway Interactions of Nitropyridine Derivatives

G cluster_cellular_effects Potential Cellular Effects cluster_outcomes Potential Therapeutic Outcomes Nitropyridine_Derivative Nitropyridine Derivative (e.g., this compound) Kinase_Signaling Kinase Signaling Pathways (e.g., Src/Abl) Nitropyridine_Derivative->Kinase_Signaling Inhibition DNA_Damage DNA Damage Response Nitropyridine_Derivative->DNA_Damage Induction Antimicrobial Antimicrobial Activity Nitropyridine_Derivative->Antimicrobial Direct Inhibition Apoptosis Induction of Apoptosis Kinase_Signaling->Apoptosis DNA_Damage->Apoptosis Anticancer Anticancer Activity Apoptosis->Anticancer

Hypothesized modulation of cellular pathways by nitropyridine compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable substituted pyridine with significant potential as a building block in the development of novel therapeutic agents and functional materials. Its reactivity, driven by the chloro and nitro substituents, allows for a wide range of chemical modifications. While specific biological data for this compound is not yet available, the established importance of the nitropyridine scaffold in medicinal chemistry warrants further investigation into its pharmacological properties. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising compound.

References

A Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-3-nitro-6-phenylpyridine, a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. This guide covers its chemical and physical properties, a plausible synthetic route, key structural features, and prospective applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a nitro group at the 3-position, and a phenyl group at the 6-position. These substituents significantly influence the electronic properties and reactivity of the molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 187242-88-2[1]
Molecular Formula C₁₁H₇ClN₂O₂
Molecular Weight 234.64 g/mol

Table 2: Physical and Predicted Properties

PropertyValueSource
Appearance White crystalline solidChemBK
Melting Point 147-150 °CChemBK
Boiling Point 400-410 °CChemBK
Solubility Soluble in organic solvents like ethanol and chloroform; insoluble in water.ChemBK

Note: The physical properties listed are from a chemical supplier and may not have been independently verified in peer-reviewed literature.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a highly plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl systems. The proposed synthesis involves the palladium-catalyzed coupling of 2,6-dichloro-3-nitropyridine with phenylboronic acid. The regioselectivity of the coupling is directed by the different reactivities of the two chlorine atoms on the pyridine ring.

This protocol is a representative procedure based on established methods for Suzuki coupling reactions involving chloropyridines.[2][3]

Objective: To synthesize this compound from 2,6-dichloro-3-nitropyridine and phenylboronic acid.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • n-Propanol

  • Deionized Water

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,6-dichloro-3-nitropyridine (1.0 equiv.) and phenylboronic acid (1.1 equiv.).

  • Solvent Addition: Add n-propanol to the flask. Stir the mixture for 15 minutes under a nitrogen atmosphere to allow for the dissolution of the solids.

  • Catalyst and Base Addition: To the solution, add palladium acetate (0.003 equiv.), triphenylphosphine (0.01 equiv.), and the 2M aqueous sodium carbonate solution (1.3 equiv.). Add a small amount of additional deionized water.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen environment. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table 3: Expected Spectroscopic Data

No specific experimental spectra for this compound were found in the searched literature. The following are expected characteristics based on the molecular structure.

TechniqueExpected Signals
¹H NMR Signals in the aromatic region (approx. 7.4-8.5 ppm). Protons on the phenyl ring would appear as a multiplet, and the two protons on the pyridine ring would appear as distinct doublets.
¹³C NMR Signals corresponding to 11 unique carbon atoms. The carbon attached to the chlorine (C2) and the carbon attached to the nitro group (C3) would be significantly shifted. Six signals for the phenyl group carbons and five for the pyridine ring carbons are expected.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4] Vibrations for C=C and C=N bonds of the aromatic rings would appear in the 1400–1650 cm⁻¹ region.[4]
Mass Spec. (EI) A molecular ion peak (M⁺) at m/z ≈ 234 and an isotopic peak (M+2) at m/z ≈ 236 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound.

Molecular Structure, Reactivity, and Synthetic Potential

The reactivity of this compound is governed by its distinct functional groups, making it a valuable synthetic building block.

  • Pyridine Ring: A core heterocyclic scaffold prevalent in pharmaceuticals.

  • 2-Chloro Group: The chlorine atom is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.[5]

  • 3-Nitro Group: This strong electron-withdrawing group is key to the reactivity of the C2-chloro position. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which provides a handle for a wide range of subsequent transformations, such as diazotization, amide bond formation, or further cross-coupling reactions.[5]

  • 6-Phenyl Group: This group adds steric bulk and modulates the electronic properties of the molecule, influencing its solubility and potential for π-stacking interactions in larger molecular assemblies.

The diagram below illustrates the synthetic pathway to this compound and its potential for diversification into other complex molecules, highlighting its role as a versatile chemical intermediate.

G cluster_reactants Starting Materials cluster_product Target Compound cluster_downstream Potential Derivatizations R1 2,6-dichloro-3-nitropyridine S Suzuki-Miyaura Coupling (Pd Catalyst, Base) R1->S R2 Phenylboronic acid R2->S P This compound D1 Nucleophilic Aromatic Substitution (SNAr) (e.g., + R-NH₂) P->D1 Replace -Cl D2 Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) P->D2 Reduce -NO₂ S->P P1 2-Amino-3-nitro-6-phenylpyridine Derivative D1->P1 P2 2-Chloro-3-amino-6-phenylpyridine D2->P2

Caption: Synthetic workflow for this compound and its key downstream reactions.

Potential Applications in Drug Development and Materials Science

While specific biological activities for this compound have not been reported, its structure represents a valuable scaffold for generating libraries of compounds for drug discovery.

  • Medicinal Chemistry: The phenylpyridine motif is present in numerous biologically active compounds. The ability to easily modify both the chloro and nitro positions allows for the systematic exploration of the chemical space around this core. The amino derivative (from nitro reduction) is a precursor for kinase inhibitors, and the SNAr products can be used to synthesize a wide range of potential therapeutic agents.

  • Materials Science: Biaryl compounds are of great interest in the development of organic light-emitting diodes (OLEDs) and other functional materials.[4] The phenylpyridine core can act as a ligand for metal complexes with specific photophysical properties.

References

Spectroscopic and Synthetic Profile of 2-Chloro-3-nitro-6-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic context of the chemical intermediate, 2-Chloro-3-nitro-6-phenylpyridine. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of confirmed data, predicted spectroscopic values derived from analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.60d~8.5H4
~7.80d~8.5H5
~8.10 - 7.90m-Phenyl H (ortho)
~7.60 - 7.40m-Phenyl H (meta, para)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C6
~150C2
~145C-NO₂
~138Phenyl C (ipso)
~130Phenyl C (para)
~129Phenyl C (ortho/meta)
~128Phenyl C (ortho/meta)
~125C4
~122C5

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~234.0[M]⁺ (for ³⁵Cl)
~236.0[M+2]⁺ (for ³⁷Cl, ~32% intensity of M⁺)
~204.0[M-NO]⁺
~188.0[M-NO₂]⁺
~153.0[M-NO₂-Cl]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration
~3100 - 3000Aromatic C-H Stretch
~1600, 1480Aromatic C=C Stretch
~1530, 1350Asymmetric & Symmetric N-O Stretch (NO₂)
~1100C-Cl Stretch
~850 - 750C-H Bending (out-of-plane)

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

λmax (nm)Solvent
~250 - 270Ethanol/Methanol
~300 - 320Ethanol/Methanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the characterization of substituted pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is conducted. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

  • Sample Introduction : The sample can be introduced via a direct insertion probe or through a gas chromatograph if the compound is sufficiently volatile and thermally stable.

  • Ionization : Electron ionization is performed at a standard energy of 70 eV.

  • Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : The absorbance is scanned over a wavelength range of approximately 200 to 800 nm. A baseline correction is performed using a cuvette containing only the solvent.

Synthetic Context and Workflow

This compound is primarily utilized as a synthetic intermediate. Its structure offers multiple reaction sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The chloro and nitro substituents on the pyridine ring are key functional groups that can be targeted in various chemical transformations.

The following diagram illustrates a generalized synthetic workflow involving this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_functionalization Functionalization Reactions cluster_products Derivative Products A Substituted Pyridine Precursor C This compound A->C Synthesis (e.g., Suzuki Coupling) B Phenylboronic Acid B->C D Nucleophilic Aromatic Substitution (at C-Cl) C->D React with Nucleophile E Reduction of Nitro Group (to -NH2) C->E Reducing Agent F Amine/Ether/Thioether Derivatives D->F G Amino-phenylpyridine Derivatives E->G

Caption: Synthetic workflow of this compound.

In-depth NMR Analysis of 2-Chloro-3-nitro-6-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 2-Chloro-3-nitro-6-phenylpyridine. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific compound, this guide outlines the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. It also details the standard experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound in a standard solvent like CDCl₃ are summarized below. These predictions are based on the analysis of substituent effects on the pyridine and benzene rings. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the anisotropic effect of the phenyl ring, will significantly influence the chemical shifts of the protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.2 - 8.4d~8-9
H-57.6 - 7.8d~8-9
Phenyl H (ortho)7.9 - 8.1m-
Phenyl H (meta, para)7.4 - 7.6m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2148 - 152
C-3145 - 149
C-4135 - 138
C-5122 - 125
C-6155 - 158
Phenyl C (ipso)136 - 139
Phenyl C (ortho)128 - 131
Phenyl C (meta)129 - 132
Phenyl C (para)130 - 133

Experimental Protocols

A standard experimental approach for the synthesis and NMR analysis of this compound is outlined below.

Synthesis via Suzuki Coupling

The synthesis of this compound can be achieved via a Suzuki coupling reaction.[1] This common cross-coupling method is widely used to form carbon-carbon bonds.

Reaction:

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Phenylboronic acid (PhB(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • To a solution of 2,6-dichloro-3-nitropyridine in anhydrous 1,4-dioxane, add phenylboronic acid, an aqueous solution of cesium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Flush the reaction mixture with an inert gas (e.g., Nitrogen or Argon).

  • Heat the mixture to a temperature appropriate for the reaction, which may require microwave irradiation for acceleration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized and purified this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the proton signals and determine the multiplicities and coupling constants.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine Suzuki_Coupling Suzuki Coupling in 1,4-Dioxane/Water 2,6-dichloro-3-nitropyridine->Suzuki_Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki_Coupling Catalyst_Base Pd(PPh3)4, Cs2CO3 Catalyst_Base->Suzuki_Coupling Aqueous_Workup Aqueous Workup & Extraction Suzuki_Coupling->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Target_Compound This compound Column_Chromatography->Target_Compound

Caption: Synthetic workflow for this compound.

NMR_Analysis_Workflow Start Purified Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_Spectra Acquire 1H and 13C NMR Spectra Transfer->Acquire_Spectra Process_Data Process FID Data (FT, Phasing, Baseline) Acquire_Spectra->Process_Data Calibrate Calibrate Chemical Shifts Process_Data->Calibrate Analyze Analyze Spectra (Integration, Multiplicity, J-coupling) Calibrate->Analyze End Final Spectral Data Analyze->End

Caption: Workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide on the Mass Spectrometry of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry data and analytical protocols for the compound 2-Chloro-3-nitro-6-phenylpyridine (CAS No. 187242-88-2). Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar substituted pyridine compounds.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The prediction is based on the known fragmentation of 2-chloro-3-nitropyridine and general fragmentation pathways for aromatic nitro compounds and phenyl-substituted heterocycles.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
234/236[M]⁺˙-Moderate
204/206[M - NO]⁺NOModerate
188/190[M - NO₂]⁺NO₂High
153[M - NO₂ - Cl]⁺NO₂, ClModerate
127[C₁₀H₇N]⁺NO₂, Cl, HCNLow
77[C₆H₅]⁺C₅H₂ClN₂O₂Moderate

Note: The presence of two mass units for chlorine-containing fragments (e.g., 234/236) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

A standard method for obtaining the mass spectrum of a semi-volatile and thermally stable compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.

Mass_Spectrometry_Workflow SamplePrep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Spectrum Interpretation) Data_Acquisition->Data_Analysis

Caption: A typical workflow for GC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 234/236 M_NO [M - NO]⁺ m/z 204/206 M->M_NO - NO M_NO2 [M - NO₂]⁺ m/z 188/190 M->M_NO2 - NO₂ M_NO2_Cl [M - NO₂ - Cl]⁺ m/z 153 M_NO2->M_NO2_Cl - Cl Phenyl [C₆H₅]⁺ m/z 77 M_NO2->Phenyl - C₅H₂ClN₂O₂

Caption: Predicted fragmentation of this compound.

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Chloro-3-nitro-6-phenylpyridine. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this document focuses on a theoretical assessment based on its structural components. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of organic compounds, enabling researchers to generate empirical data. This guide is intended to be a foundational resource for professionals in chemistry and drug development, facilitating informed decisions in experimental design, formulation, and synthesis.

Introduction to this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a phenyl group, suggests a complex interplay of physicochemical properties that dictate its solubility. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the nitro group is a strong electron-withdrawing group, and the phenyl group adds significant hydrophobicity. Understanding the solubility of this compound is crucial for its application in various research and development activities, including organic synthesis, medicinal chemistry, and materials science.

Theoretical Solubility Profile

A definitive quantitative solubility profile for this compound is not currently documented. However, a qualitative prediction can be derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

The parent compound, 2-chloro-3-nitropyridine, is reported to be sparingly soluble or insoluble in water.[1][2] The addition of a bulky, nonpolar phenyl group at the 6-position of the pyridine ring is expected to significantly decrease its aqueous solubility further. Conversely, the presence of the polar nitro group and the nitrogen atom in the pyridine ring may confer some solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Solvents
WaterInsolubleThe hydrophobic nature of the phenyl group and the chloro-substituent likely dominate over the polar contributions of the nitro group and pyridine nitrogen.
Buffered SolutionsLikely InsolubleThe compound lacks readily ionizable groups, so changes in pH are unlikely to significantly impact its aqueous solubility.
Organic Solvents
Polar Protic Solvents (e.g., Ethanol, Methanol)Sparingly to Moderately SolubleThe pyridine nitrogen can act as a hydrogen bond acceptor, and the nitro group is polar, allowing for some interaction with protic solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Moderately to Highly SolubleThese solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the bulky phenyl group.
Nonpolar Solvents (e.g., Hexane, Toluene)Sparingly SolubleWhile the phenyl group provides nonpolar character, the polar nitro and chloro groups will limit solubility in highly nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderately to Highly SolubleThe principle of "like dissolves like" suggests good solubility due to the presence of a chlorine atom in both the solute and the solvent.

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data for this compound, the following established experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents.

Methodology:

  • Add approximately 1-2 mg of the finely powdered this compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution. The compound is considered:

    • Soluble if a clear, homogeneous solution is formed.

    • Sparingly soluble if the solution is hazy or contains a small amount of undissolved solid.

    • Insoluble if the majority of the solid remains undissolved.

G cluster_input Input cluster_process Process cluster_output Output Compound This compound Mix Add Compound to Solvent Compound->Mix Solvent Test Solvent Solvent->Mix Agitate Vigorous Agitation Mix->Agitate Observe Visual Observation Agitate->Observe Soluble Soluble Observe->Soluble Clear Solution SparinglySoluble Sparingly Soluble Observe->SparinglySoluble Hazy/Some Solid Insoluble Insoluble Observe->Insoluble Undissolved Solid

Qualitative Solubility Testing Workflow

Quantitative Solubility Determination (Gravimetric Method)

This is a classical and highly accurate method for determining the equilibrium solubility of a compound.

Methodology:

  • Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a vacuum oven at a temperature below the compound's decomposition point.

  • Weigh the container with the solid residue.

  • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

G start Start prepare_sat_sol Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_sat_sol equilibrate Equilibrate at Constant Temperature (24-48h Agitation) prepare_sat_sol->equilibrate separate Separate Undissolved Solid (Settling/Centrifugation) equilibrate->separate withdraw_supernatant Withdraw Known Volume of Supernatant separate->withdraw_supernatant transfer Transfer to Pre-weighed Container withdraw_supernatant->transfer evaporate Evaporate Solvent transfer->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility (g/L) weigh_residue->calculate end_node End calculate->end_node G cluster_structure Molecular Structure Analysis cluster_solvent Solvent Properties FunctionalGroups Identify Functional Groups - Phenyl (Hydrophobic) - Chloro (Hydrophobic) - Nitro (Polar) - Pyridine N (H-bond acceptor) Prediction Solubility Prediction FunctionalGroups->Prediction MolecularWeight Consider Molecular Weight and Size MolecularWeight->Prediction SolventPolarity Solvent Polarity (Polar vs. Nonpolar) SolventPolarity->Prediction SolventHBonding Hydrogen Bonding Capacity (Protic vs. Aprotic) SolventHBonding->Prediction Favorable Higher Predicted Solubility Prediction->Favorable Good Match Unfavorable Lower Predicted Solubility Prediction->Unfavorable Poor Match

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-3-nitro-6-phenylpyridine, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into the compound's chemical behavior, handling, and synthetic applications.

Core Concepts: Reactivity Profile

This compound is a versatile heterocyclic compound whose reactivity is primarily dictated by the interplay of its three key functional groups: the chloro substituent at the 2-position, the nitro group at the 3-position, and the phenyl group at the 6-position, all on a pyridine scaffold.

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The chlorine atom at the 2-position is significantly activated towards nucleophilic aromatic substitution (SNAr) . This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the strongly deactivating nitro group at the 3-position. This activation makes the C-2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]

The nitro group at the 3-position is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities for further functionalization, such as the formation of amides, sulfonamides, or diazonium salts, which are common strategies in the synthesis of biologically active molecules.[3][4][5]

The phenyl group at the 6-position primarily adds steric bulk to the molecule and can influence the overall electronic properties and solubility. It can also be a site for further functionalization through electrophilic aromatic substitution on the phenyl ring itself, although this is less common compared to reactions on the pyridine core.

Physicochemical and Stability Data

While specific experimental data for this compound is not extensively reported, the following table summarizes key physicochemical properties and stability information inferred from closely related analogs like 2-chloro-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine.[6][7]

PropertyPredicted/Inferred ValueSource (Analogous Compounds)
Molecular Formula C₁₁H₇ClN₂O₂-
Molecular Weight 234.64 g/mol -
Appearance Likely a yellow to light orange crystalline solid[6][8]
Melting Point Expected to be in the range of 100-150 °C
Solubility Sparingly soluble in water; soluble in common organic solvents like DMF, toluene.[8]
Stability Stable under recommended storage conditions. Avoid high temperatures, strong oxidizing agents, acids, and bases.[9][10]
Decomposition Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

Handling and Storage:

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9][11][12][13] It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[9][12]

Key Chemical Transformations & Experimental Protocols

This section details the primary chemical transformations of this compound and provides generalized experimental protocols based on reactions with analogous compounds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position is readily displaced by various nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

General Experimental Protocol (adapted from similar substrates): [14]

  • Materials: this compound (1.0 eq), desired amine or other nucleophile (1.1-1.5 eq), a base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and the solvent.

    • Add the nucleophile followed by the base.

    • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Reactivity and Yields:

Based on reactions with similar 2-chloronitropyridines, high yields are expected with a variety of nucleophiles including primary and secondary amines, alkoxides, and thiolates.

Reduction of the Nitro Group

The nitro group can be reduced to a primary amine, providing a key synthetic handle for further derivatization.

General Experimental Protocol (adapted from similar substrates): [14][15]

  • Materials: this compound (1.0 eq), a reducing agent such as iron powder (5.0 eq) or tin(II) chloride, and a solvent like ethanol or a mixture of ethanol and acetic acid.

  • Procedure:

    • Suspend this compound in the chosen solvent.

    • Add the reducing agent.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the starting material is consumed, cool the reaction and filter to remove the metal residues.

    • Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers and concentrate to yield the amino-pyridine derivative.

Common Reducing Agents and Conditions:

Reducing AgentConditionsNotes
Fe / Acetic AcidRefluxing acetic acidMild and effective for many substrates.
SnCl₂Refluxing methanol or ethanolMild conditions, good for substrates with other reducible groups.
H₂ / Pd/CCatalytic hydrogenationEffective but may also reduce other functional groups.
Zn / Acetic AcidAcidic conditionsMild and chemoselective.[3]

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction pathways and a general experimental workflow.

Nucleophilic_Aromatic_Substitution reactant This compound product 2-Nu-3-nitro-6-phenylpyridine reactant->product SNAr nucleophile Nucleophile (Nu-H) nucleophile->product base Base base->product Nitro_Reduction_Workflow start Start: this compound reaction Reaction: - Add reducing agent (e.g., Fe) - Reflux in solvent (e.g., EtOH/AcOH) start->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Filter - Neutralize - Extract monitoring->workup purification Purification: (e.g., Column Chromatography) workup->purification product Product: 2-Chloro-3-amino-6-phenylpyridine purification->product Drug_Discovery_Logic start This compound snar SNAr Reactions start->snar reduction Nitro Reduction start->reduction derivatization Further Derivatization snar->derivatization reduction->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Potential Research Applications of 2-Chloro-3-nitro-6-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitro-6-phenylpyridine, a substituted nitropyridine, stands as a versatile intermediate in synthetic organic chemistry with significant potential in the realm of drug discovery and materials science. Its unique trifunctionalized structure, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a phenyl moiety, offers a rich platform for a variety of chemical transformations. This technical guide elucidates the known synthetic pathways to this compound, details its application as a key building block in the synthesis of complex bioactive molecules, and explores its broader potential research applications based on the well-established reactivity of the nitropyridine scaffold.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] Nitropyridines, in particular, serve as readily available precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atom provides a convenient leaving group for such reactions. The phenyl group in this compound adds another dimension for structural modification and can play a crucial role in molecular recognition and binding to biological targets.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Cross-Coupling

The synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[3]

dot

Caption: Suzuki coupling synthesis of this compound.
Experimental Protocol: Suzuki Coupling

The following protocol is adapted from the literature for the synthesis of this compound[3]:

  • To a solution of 2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol) in anhydrous 1,4-dioxane, add phenylboronic acid (0.695 g, 5.70 mmol), aqueous cesium carbonate (2 M, 7.5 mL, 15 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 g, 0.02 mmol).

  • Flush the reaction mixture with nitrogen gas several times.

  • Heat the mixture to 100°C in a microwave reactor for 10 minutes.

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Quantitative Data
ParameterValueReference
Yield 41%[3]
CAS Number 187242-88-2[4][5]
Molecular Formula C₁₁H₇ClN₂O₂[5]
Molecular Weight 234.64 g/mol N/A

Potential Research Applications

The trifunctionalized nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the field of medicinal chemistry.

Intermediate in the Synthesis of Kinase Inhibitors

Patents have disclosed the use of this compound as a key starting material in the multi-step synthesis of 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, a compound investigated for its potential as a kinase inhibitor in cancer therapy.[6][7]

The synthetic pathway involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by an aniline derivative. This is followed by reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-b]pyridine core.

dot

Caption: Synthetic pathway to a kinase inhibitor analog.
Scaffold for Novel Bioactive Molecules

The reactivity of the 2-chloro-3-nitropyridine scaffold is well-documented, allowing for the introduction of a wide range of functionalities through nucleophilic aromatic substitution.[8][9] This versatility can be exploited to generate libraries of novel compounds for biological screening.

  • Amination: Reaction with various primary and secondary amines can introduce diverse side chains, which can modulate the compound's physicochemical properties and biological activity.

  • Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties, which are present in many biologically active compounds.

  • Alkoxylation: Reaction with alcohols or phenols can introduce ether linkages, which can improve metabolic stability and other pharmacokinetic properties.

dot

Caption: Potential nucleophilic aromatic substitution reactions.
Precursor for Fused Heterocyclic Systems

The reduction of the nitro group to an amino group provides a handle for the construction of fused heterocyclic systems. The resulting 2-chloro-3-amino-6-phenylpyridine can undergo intramolecular cyclization reactions with appropriate reagents to form various bicyclic and tricyclic scaffolds, which are of great interest in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its direct biological activity has not been extensively reported, its utility as a building block in the synthesis of complex, biologically active molecules, such as kinase inhibitors, is evident. The well-established reactivity of the 2-chloro-3-nitropyridine scaffold suggests a broad scope for its application in the generation of novel compound libraries for drug discovery and development. Further exploration of this compound's reactivity and its incorporation into diverse molecular architectures is a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitro-6-phenylpyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine. The synthetic route is based on a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dichloro-3-nitropyridine and phenylboronic acid. This method offers a reliable pathway to selectively introduce a phenyl group at the C6 position of the pyridine ring, a common challenge in the functionalization of dihalopyridines. The protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and characterization guidelines.

Introduction

Substituted pyridines are crucial building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Specifically, this compound serves as a valuable intermediate for the synthesis of more complex molecules due to the presence of multiple reactive sites. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6] However, the selective functionalization of dihalopyridines can be challenging due to the differing reactivity of the halogen atoms and the potential for catalyst inhibition by the pyridine nitrogen.[7] This protocol outlines a method to achieve selective mono-arylation of 2,6-dichloro-3-nitropyridine.

Reaction Scheme

The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling reaction as depicted below:

General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reaction components and conditions that can be employed for the synthesis of this compound.

Table 1: Key Reaction Components and Their Roles

ComponentExample(s)Role in Reaction
Starting Material 2,6-Dichloro-3-nitropyridineElectrophilic partner providing the pyridine core.
Reagent Phenylboronic acidNucleophilic partner providing the phenyl group.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyzes the cross-coupling reaction.[8][9]
Ligand SPhos, XPhos, PPh₃Stabilizes the palladium catalyst and facilitates the catalytic cycle.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates transmetalation.[7][8][9]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates heat transfer.[7][8][9]

Table 2: Typical Reaction Conditions for Suzuki Coupling of Chloropyridines

ParameterTypical RangeNotes
Temperature 80 - 120 °CHigher temperatures are often required for less reactive chloro-substrates.[8]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and reagents.[7][8]
Equivalents of Phenylboronic Acid 1.1 - 1.5A slight excess is typically used to ensure complete consumption of the starting material.[7][8]
Catalyst Loading 1 - 5 mol%Lower catalyst loadings are desirable for process efficiency.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2,6-dichloro-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).[8]

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask.[7][8] The mixture is stirred to dissolve the solids.

  • Catalyst Preparation and Addition: In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.[7][8]

  • Add the catalyst solution to the reaction flask via syringe.

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[7]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.[7]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow reagents Combine Reactants: 2,6-dichloro-3-nitropyridine, Phenylboronic acid, K3PO4 setup Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) reagents->setup solvent Add Solvents (Dioxane/H2O) setup->solvent catalyst Add Catalyst Solution (Pd(OAc)2 / SPhos) solvent->catalyst degas Degas Mixture catalyst->degas react Heat Reaction (100-110 °C) degas->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Work-up: Quench, Extract, Dry monitor->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

A step-by-step workflow for the synthesis of this compound.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)Ln-X pd0->pd_intermediate Ar-X transmetalation Transmetalation pd_r_r R-Pd(II)Ln-R' pd_intermediate->pd_r_r [Ar'-B(OR)2(Base)]- pd_r_r->pd0 R-R' reductive_elimination Reductive Elimination product R-R' aryl_halide Ar-X boronic_acid Ar'-B(OR)2 boronate [Ar'-B(OR)2(Base)]- boronic_acid->boronate Base base Base halide_boron X-B(OR)2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitro-6-phenylpyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds. The synthesis of this and similar molecules is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, offering a versatile and high-yielding route to biaryl compounds.

This document provides detailed application notes and experimental protocols for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2,6-dichloro-3-nitropyridine and phenylboronic acid. The regioselectivity of this reaction is a key consideration, and under appropriate conditions, selective mono-arylation at the 6-position can be achieved.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and subsequent reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes optimized reaction conditions for the regioselective synthesis of this compound. These conditions are based on established protocols for the Suzuki-Miyaura coupling of chloropyridines.

ParameterConditionNotes
Starting Material 2,6-dichloro-3-nitropyridine---
Coupling Partner Phenylboronic acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)1 - 5 mol%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1 - 3 mol%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))2 - 5 mol%
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)2 - 6 mol%
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)2 - 6 mol%
PPh₃ (Triphenylphosphine)4 - 10 mol%
Base K₃PO₄ (Potassium phosphate)2.0 - 3.0 equivalents
K₂CO₃ (Potassium carbonate)2.0 - 3.0 equivalents
Cs₂CO₃ (Cesium carbonate)2.0 - 3.0 equivalents
Solvent Toluene/H₂O (e.g., 4:1 to 10:1 v/v)Degassed
1,4-Dioxane/H₂O (e.g., 4:1 to 10:1 v/v)Degassed
Temperature 80 - 110 °CReaction progress should be monitored
Reaction Time 4 - 24 hoursDependent on substrate and catalyst system
Yield Moderate to ExcellentDependent on optimized conditions

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,6-dichloro-3-nitropyridine with phenylboronic acid. Optimization may be required for specific scales and equipment.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloro-3-nitropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene.

  • Reaction Mixture Assembly: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining degassed toluene and degassed water (e.g., in a 10:1 v/v ratio).

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of Argon or Nitrogen through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) ReductElim Ar-Ar' Transmetalation->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration ArX 2,6-dichloro-3-nitropyridine ArB Phenylboronic Acid Base Base (e.g., K3PO4)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - 2,6-dichloro-3-nitropyridine - Phenylboronic acid - Base (K3PO4) start->setup catalyst Catalyst Preparation: - Pd(OAc)2 - SPhos - Toluene setup->catalyst mix Combine Reactants and Catalyst in Degassed Solvent (Toluene/H2O) catalyst->mix degas Degas Mixture with Inert Gas mix->degas react Heat to 100 °C (4-24 h) degas->react workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O and Brine react->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: "2-Chloro-3-nitro-6-phenylpyridine" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a versatile trifunctional heterocyclic building block of significant interest in organic synthesis. Its unique arrangement of a nucleophilically displaceable chloro group, an electron-withdrawing nitro group, and a customizable phenyl moiety provides a rich platform for the synthesis of a diverse array of complex molecules. The pyridine core is a prevalent scaffold in medicinal chemistry, and the strategic placement of these functional groups allows for sequential and regioselective modifications, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

The chloro group at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. This facilitates the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The nitro group, in addition to its activating effect, can be readily reduced to an amino group, providing a handle for further derivatization through amide bond formation, diazotization, or participation in the construction of fused heterocyclic systems. Finally, the phenyl group at the 6-position can be further functionalized, or its presence can be crucial for biological activity in the target molecule.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. Spectroscopic data can be estimated based on the analysis of structurally related compounds.

PropertyValueReference/Notes
CAS Number 187242-88-2[1][2][3][4]
Molecular Formula C₁₁H₇ClN₂O₂[1]
Molecular Weight 234.64 g/mol [1][3]
Appearance White crystalline solid[1]
Melting Point 147-150 °C[1]
Boiling Point 376.1 ± 37.0 °C (Predicted)[1]
Density 1.366 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform), insoluble in water.[1]
¹H NMR (CDCl₃, est.) δ 7.5-7.7 (m, 3H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 8.1 (d, 1H, Py-H), 8.5 (d, 1H, Py-H)Estimated based on related phenylpyridine structures.
¹³C NMR (CDCl₃, est.) δ 120-140 (Ar-C), 145-160 (Py-C)Estimated based on related nitropyridine structures.
IR (KBr, cm⁻¹, est.) ~3100-3000 (Ar C-H), ~1590, 1470 (Ar C=C), ~1530, 1350 (NO₂), ~850 (C-Cl)Estimated based on related compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a Suzuki-Miyaura cross-coupling reaction. This approach utilizes the commercially available 2,6-dichloro-3-nitropyridine and phenylboronic acid. The differential reactivity of the two chloro groups is key, though in this case, a slight excess of the boronic acid might be required to drive the reaction to the mono-substituted product.

G cluster_0 Synthesis of this compound 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine product This compound 2,6-dichloro-3-nitropyridine->product Suzuki Coupling phenylboronic_acid Phenylboronic acid phenylboronic_acid->product catalyst Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->product G cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Reduction of Nitro Group cluster_3 Sequential Reactions start This compound snar_product 2-Substituted-3-nitro-6-phenylpyridine (Nu = OR, NR₂, SR) start->snar_product Nu⁻ / Base reduction_product 2-Chloro-6-phenylpyridin-3-amine start->reduction_product Reducing Agent (e.g., Fe/HCl, SnCl₂·2H₂O) sequential_product_1 2-Amino-6-phenylpyridin-3-amine snar_product->sequential_product_1 Reduction reduction_product->sequential_product_1 SNAr with NH₃ source G cluster_0 Drug Discovery Workflow start This compound synthesis Synthesis of Derivatives (e.g., via SNAr and Reduction) start->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols: The Role of 2-Chloro-3-nitro-6-phenylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in medicinal chemistry primarily lies in its role as a key intermediate for the development of targeted therapies, particularly in the field of oncology. The presence of reactive sites—a chloro group susceptible to nucleophilic substitution and a nitro group that can be reduced to an amine—makes it a versatile scaffold for constructing diverse molecular architectures.

Recent patent literature highlights the importance of this compound as a crucial precursor in the synthesis of potent and selective inhibitors of the serine/threonine kinase AKT1 (also known as Protein Kinase B).[1][2][3] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers. Therefore, compounds that can modulate this pathway are of significant interest in drug discovery.

This document provides detailed application notes on the use of this compound as a synthetic intermediate and a comprehensive protocol for its preparation.

Application: A Key Intermediate in the Synthesis of AKT1 Inhibitors

This compound is a pivotal starting material for the synthesis of substituted aminopyridine compounds, which form the core of certain AKT1 inhibitors.[1][2][3] In a typical synthetic strategy, the chloro group at the 2-position undergoes nucleophilic aromatic substitution with an appropriate amine-containing molecule. This reaction is often followed by the reduction of the nitro group to an amine, which can then be further functionalized to build the final complex inhibitor.

The phenyl group at the 6-position of the pyridine ring plays a crucial role in the overall structure and potential biological activity of the final compounds, likely contributing to the binding affinity and selectivity for the target protein.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide. In this case, 2,6-dichloro-3-nitropyridine is coupled with phenylboronic acid to selectively introduce the phenyl group at the 6-position.

Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2_6_dichloro_3_nitropyridine 2,6-Dichloro-3-nitropyridine suzuki_coupling Suzuki-Miyaura Cross-Coupling 2_6_dichloro_3_nitropyridine->suzuki_coupling phenylboronic_acid Phenylboronic Acid phenylboronic_acid->suzuki_coupling Pd_catalyst Pd(PPh3)4 Pd_catalyst->suzuki_coupling Base Cs2CO3 Base->suzuki_coupling Solvent 1,4-Dioxane/Water Solvent->suzuki_coupling product This compound suzuki_coupling->product G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 N-substituted-3-nitro-6-phenylpyridin-2-amine step1->intermediate1 reactant1 Amine-containing building block reactant1->step1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 N-substituted-6-phenylpyridine-2,3-diamine step2->intermediate2 step3 Further Functionalization/ Cyclization intermediate2->step3 final_product Complex AKT1 Inhibitor step3->final_product reactant2 Additional Reagents reactant2->step3

References

Application Notes and Protocols for 2-Chloro-3-nitro-6-phenylpyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-chloro-3-nitro-6-phenylpyridine and its derivatives as a scaffold for the discovery of potent kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The following sections detail the synthesis, biological activity, and relevant experimental protocols for derivatives based on a closely related imidazo[1,2-a]pyridine scaffold, which can be conceptually accessed from the title compound.

Introduction

The this compound core is a versatile starting material in medicinal chemistry, offering multiple reaction sites for the generation of diverse chemical libraries. Its derivatives have shown significant promise as inhibitors of key cellular signaling pathways implicated in cancer progression. Notably, this scaffold serves as a precursor for the synthesis of compounds targeting the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/AKT/mTOR cascade is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document will focus on imidazo[1,2-a]pyridine derivatives, a class of compounds accessible from 2-aminopyridine precursors, which themselves can be derived from this compound, as potent PI3Kα inhibitors.

Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro biological activity of a series of synthesized imidazo[1,2-a]pyridine derivatives against the PI3Kα isoform and their anti-proliferative effects on the T47D human breast cancer cell line, which harbors a PIK3CA mutation.[1]

Table 1: In Vitro PI3Kα Inhibitory Activity

Compound IDR1R2R3PI3Kα IC50 (nM)[1]
6 HHH150
15 HH4-F-Ph250
16 HH4-Cl-Ph180
17 HH4-MeO-Ph320
25 4-FHH90
26 4-ClHH110
35 4-FMeH150

Table 2: Anti-proliferative Activity against T47D Cancer Cell Line

Compound IDT47D IC50 (μM)[1]
6 1.2
15 2.5
16 1.8
17 3.1
25 0.8
26 1.0
35 1.5

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and indicates the point of inhibition by the described derivatives.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling and the inhibitory action of derivatives.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives (General Procedure)[1]

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through the condensation of a 2-aminopyridine with an α-haloketone. Subsequent functionalization at various positions allows for the generation of a diverse library of compounds.

Synthesis_Workflow General Synthesis Workflow cluster_0 Core Synthesis cluster_1 Functionalization Aminopyridine 2-Aminopyridine Derivative Condensation Condensation (e.g., Reflux in EtOH) Aminopyridine->Condensation Haloketone α-Haloketone Haloketone->Condensation Imidazopyridine Imidazo[1,2-a]pyridine Core Condensation->Imidazopyridine Suzuki Suzuki Coupling (Pd Catalyst, Base) Imidazopyridine->Suzuki Amidation Amidation (Coupling Agents) Imidazopyridine->Amidation Final_Product Final Derivative Suzuki->Final_Product Amidation->Final_Product

Caption: Workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Protocol:

  • Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core.

    • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in ethanol, add the corresponding α-haloketone (1.1 eq).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Functionalization (e.g., Suzuki Coupling). [1]

    • To a mixture of the halogenated imidazo[1,2-a]pyridine core (1.0 eq), the corresponding boronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).

    • Degas the mixture and heat under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro PI3Kα Kinase Assay Protocol[1]

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of the synthesized compounds.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2/PIP3-Grip™

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

Procedure:

  • Prepare a reaction mixture containing the PI3Kα enzyme and PIP2/PIP3-Grip™ in the assay buffer.

  • Add 2 μL of the test compound solution at various concentrations (or DMSO for control) to the wells of a 384-well plate.

  • Add 8 μL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 μL of ATP solution (final concentration, e.g., 10 μM).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding 20 μL of the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Anti-proliferative Assay (MTT Assay) on T47D Cells[1][2]

This protocol outlines the procedure to assess the cytotoxic effects of the synthesized compounds on the T47D human breast cancer cell line.

Materials:

  • T47D human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed T47D cells into 96-well plates at a density of 5 x 10³ cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 μL of fresh medium containing the test compounds at various concentrations (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 72 hours.

  • Add 10 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

The this compound scaffold and its derivatives, particularly the related imidazo[1,2-a]pyridines, represent a promising starting point for the development of novel kinase inhibitors targeting the PI3K/AKT/mTOR pathway. The data and protocols presented here provide a valuable resource for researchers engaged in the discovery and development of new anti-cancer agents. Further optimization of these scaffolds could lead to the identification of clinical candidates with improved potency and selectivity.

References

Application Notes and Protocols: 2-Chloro-3-nitro-6-phenylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a substituted pyridine derivative that has primarily found application as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. Its utility in the development of novel therapeutics, particularly as a building block for kinase inhibitors in cancer therapy, is well-documented. While direct applications in materials science are not extensively reported in current literature, its molecular structure—featuring a reactive chlorine atom, a nitro group, and a phenylpyridine core—suggests its potential as a versatile precursor for the synthesis of functional materials. This document outlines the established synthesis of this compound and explores its potential application as a precursor for materials used in organic electronics, specifically in the burgeoning field of Organic Light-Emitting Diodes (OLEDs). Phenylpyridine derivatives are widely used as ligands in phosphorescent emitters for OLEDs, and the functional groups on this compound offer synthetic handles for the construction of such advanced materials.[1][2]

Section 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for its availability for further applications. The protocol below is based on established synthetic routes.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,6-dichloro-3-nitropyridine and phenylboronic acid via a Suzuki coupling reaction.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
2,6-Dichloro-3-nitropyridineC₅H₂Cl₂N₂O₂192.991.00 g (5.18 mmol)Starting material
Phenylboronic acidC₆H₇BO₂121.930.695 g (5.70 mmol)Coupling partner
Cesium carbonate (2 M aq. sol.)Cs₂CO₃325.827.5 mL (15 mmol)Base
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.025 g (0.02 mmol)Catalyst
1,4-Dioxane (anhydrous)C₄H₈O₂88.1120 mLSolvent

Procedure:

  • To a microwave vial, add 2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol), phenylboronic acid (0.695 g, 5.70 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 g, 0.02 mmol).

  • Add anhydrous 1,4-dioxane (20 mL) to the vial, followed by the 2 M aqueous solution of cesium carbonate (7.5 mL, 15 mmol).

  • Flush the vial with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100°C and maintain this temperature for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: ~70-80%

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine Suzuki Coupling Suzuki Coupling 2,6-Dichloro-3-nitropyridine->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling Cs2CO3 Cs2CO3 Cs2CO3->Suzuki Coupling 1,4-Dioxane, 100°C (Microwave) 1,4-Dioxane, 100°C (Microwave) 1,4-Dioxane, 100°C (Microwave)->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

Caption: Workflow for the synthesis of this compound.

Section 2: Potential Application in Organic Light-Emitting Diodes (OLEDs)

While not directly used, this compound can serve as a valuable precursor for synthesizing ligands for phosphorescent emitters in OLEDs. The phenylpyridine moiety is a common core for cyclometalating ligands used in iridium(III) complexes, which are highly efficient triplet emitters.[1] The chloro and nitro groups can be further functionalized to tune the electronic properties of the final material.

Hypothetical Protocol: Synthesis of a Phenylpyridine Ligand for OLED Emitters

This protocol outlines a hypothetical two-step synthesis of a functionalized phenylpyridine ligand from this compound.

Step 1: Reduction of the Nitro Group

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₁₁H₇ClN₂O₂234.641.00 g (4.26 mmol)Starting material
Iron powderFe55.851.19 g (21.3 mmol)Reducing agent
Ammonium chlorideNH₄Cl53.491.14 g (21.3 mmol)Additive
EthanolC₂H₅OH46.0720 mLSolvent
WaterH₂O18.025 mLSolvent

Procedure:

  • In a round-bottom flask, suspend this compound (1.00 g, 4.26 mmol), iron powder (1.19 g, 21.3 mmol), and ammonium chloride (1.14 g, 21.3 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-chloro-6-phenylpyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Cross-Coupling for Ligand Functionalization (Buchwald-Hartwig Amination)

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
3-Amino-2-chloro-6-phenylpyridineC₁₁H₉ClN₂204.660.87 g (4.26 mmol)From Step 1
CarbazoleC₁₂H₉N167.210.78 g (4.69 mmol)Coupling partner
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.039 g (0.043 mmol)Catalyst precursor
XantphosC₃₉H₃₂OP₂578.620.050 g (0.085 mmol)Ligand
Sodium tert-butoxideNaOᵗBu96.100.61 g (6.39 mmol)Base
Toluene (anhydrous)C₇H₈92.1420 mLSolvent

Procedure:

  • To a Schlenk flask, add 3-amino-2-chloro-6-phenylpyridine (0.87 g, 4.26 mmol), carbazole (0.78 g, 4.69 mmol), sodium tert-butoxide (0.61 g, 6.39 mmol), Pd₂(dba)₃ (0.039 g, 0.043 mmol), and Xantphos (0.050 g, 0.085 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with toluene and filter through a short plug of silica gel, washing with additional toluene.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired phenylpyridine ligand.

Proposed Synthetic Pathway Diagram

G Start This compound Step1 Reduction of Nitro Group (Fe, NH4Cl, EtOH/H2O) Start->Step1 Intermediate 3-Amino-2-chloro-6-phenylpyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Carbazole, Pd2(dba)3, Xantphos) Intermediate->Step2 Final_Ligand Functionalized Phenylpyridine Ligand Step2->Final_Ligand

Caption: Proposed synthesis of a functionalized phenylpyridine ligand.

Conceptual OLED Device Structure and Energy Level Diagram

The synthesized ligand could then be used to form an Iridium(III) complex, which would act as the emissive dopant in an OLED.

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode ETL Electron Transport Layer LUMO_ETL LUMO EML Emissive Layer (Host + Ir(III) Complex) HTL Hole Transport Layer Anode Anode HOMO_ETL HOMO LUMO_ETL->HOMO_ETL ETL LUMO_Host LUMO LUMO_ETL->LUMO_Host HOMO_Host HOMO LUMO_Host->HOMO_Host Host LUMO_Dopant LUMO HOMO_Dopant HOMO LUMO_Dopant->HOMO_Dopant Dopant LUMO_HTL LUMO HOMO_HTL HOMO LUMO_HTL->HOMO_HTL HTL HOMO_HTL->HOMO_Host

Caption: Conceptual OLED structure and corresponding energy levels.

This compound is a readily synthesizable compound with significant potential as a precursor in materials science. While its current applications are predominantly in medicinal chemistry, its functional handles allow for its conversion into more complex molecules suitable for advanced materials. The protocols provided herein offer a basis for the synthesis of this precursor and its hypothetical transformation into a ligand for OLED applications. Further research is warranted to explore the full potential of this and similar substituted pyridines in the design and synthesis of novel functional materials for organic electronics and other fields.

References

Application Notes and Protocols for the Functionalization of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-3-nitro-6-phenylpyridine is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key features that dictate its reactivity: an electron-deficient pyridine ring, an excellent leaving group (chloro) at the C2-position, and a strong electron-withdrawing group (nitro) at the C3-position. This electronic arrangement makes the molecule highly susceptible to specific chemical transformations, providing multiple avenues for structural diversification.

The primary sites for functionalization are the C2-carbon bearing the chlorine atom and the C3-nitro group. The chlorine atom is readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). It also serves as a handle for palladium-catalyzed cross-coupling reactions. The nitro group can be reduced to a primary amine, which opens up another dimension of functionalization, such as amide bond formation or the construction of fused heterocyclic systems. These reactive sites allow for the strategic introduction of diverse functional groups to build complex molecular architectures for drug discovery and other applications.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. This effect is significantly enhanced by the strong electron-withdrawing nitro group at the C3-position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the chlorine atom at the C2-position is readily displaced by a wide range of nucleophiles.[4][5][6]

General Reaction Pathway:

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, leading to the formation of a resonance-stabilized intermediate (Meisenheimer complex). Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nucleophile (Nu⁻) product 2-Substituted-3-nitro-6-phenylpyridine meisenheimer->product - Chloride (Cl⁻)

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Amination with Substituted Anilines

This protocol describes the reaction of this compound with a substituted aniline, based on a similar reaction with 2-chloro-3-nitropyridine.[7]

  • Reagents & Setup:

    • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv).

    • Add the desired substituted aniline (1.1 equiv).

    • Add ethylene glycol as the solvent (approx. 0.2 M concentration).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 120-140 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water, which should precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-anilino-3-nitro-6-phenylpyridine derivative.

Data Summary: SNAr Reactions (Analogous Systems)

The following table summarizes yields for SNAr reactions on the parent 2-chloro-3-nitropyridine scaffold with various nucleophiles. These results serve as a strong predictive baseline for reactions with the 6-phenyl derivative.

NucleophileReagentSolventConditionsYield (%)Reference
AmineSubstituted AnilinesEthylene GlycolReflux, 3h90-94
AmineHeterocyclic AmidesN/ACatalyticN/A[7]
AmineAmmoniaIsopropanol20-30 °C, 24h>95 (implied)[8]
AlcoholGuaiacolDABCO (base)130 °C, 3-4hN/A
Thiolα-Toluene thiolN/AN/AN/A[9]

Reduction of the C3-Nitro Group

The nitro group can be selectively reduced to an amino group, providing a key intermediate for further elaboration. The resulting 2-chloro-6-phenylpyridin-3-amine is a valuable precursor for synthesizing pharmaceuticals and other complex molecules.[7][10]

Experimental Workflow: Reduction and Subsequent Functionalization

Reduction_Workflow cluster_functionalization Further Functionalization start This compound reduced 2-Chloro-6-phenylpyridin-3-amine start->reduced Reduction (e.g., SnCl₂, H₂/Pd-C) amide Amide/Sulfonamide Formation reduced->amide Acyl Chloride or Sulfonyl Chloride diazotization Diazotization (e.g., Sandmeyer) reduced->diazotization NaNO₂ / H⁺ cyclization Heterocycle Formation (e.g., Imidazopyridine) reduced->cyclization Cyclizing Agent

Caption: Workflow for nitro group reduction and subsequent reactions.

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This method is effective for reducing nitro groups in the presence of other sensitive functionalities, such as the chloro substituent.[7][11]

  • Reagents & Setup:

    • To a solution of the 2-substituted-3-nitro-6-phenylpyridine (1.0 equiv) in methanol or ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv).

  • Reaction:

    • Heat the mixture to reflux (60-80 °C) with stirring.

    • Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and basify the mixture to pH > 8.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Nitro Group Reduction Methods (Analogous Systems)
Reducing AgentConditionsYield (%)NotesReference
SnCl₂·2H₂OMethanol, Reflux, 3h77-85Tolerates chloro group well.
H₂, Pd/CEthanol, 70 °CN/AEffective, but risk of hydrodechlorination.[11]
Fe / NH₄ClEthanol/WaterN/AMild and cost-effective.[12]
B₂(OH)₄ / 4,4'-bipyridineN/A, 5 min90Metal-free, highly selective.[7]
Zn / Acetic AcidAcetic AcidN/AMild method, tolerates many groups.[11][12]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C2-position can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This strategy is a cornerstone of modern synthesis for creating complex biaryl structures and introducing diverse functionalities.[13][14][15][16]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_int1 Ar-Pd(II)L₂-Cl pd0->pd2_int1 Oxidative Addition (Ar-Cl) pd2_int2 Ar-Pd(II)L₂-R pd2_int1->pd2_int2 Transmetalation (R-B(OR)₂) pd2_int2->pd0 Reductive Elimination product Ar-R pd2_int2->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol outlines the coupling of this compound with an arylboronic acid.

  • Reagents & Setup:

    • To a microwave vial or Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF/water.

  • Reaction:

    • Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Data Summary: Cross-Coupling Catalyst Systems

The choice of catalyst, ligand, and base is critical for successful cross-coupling. The table below provides common systems for coupling aryl chlorides.

Coupling TypePalladium SourceLigandBaseSolventReference
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane[14]
Buchwald-Hartwig Pd₂(dba)₃ or G3-PrecatalystsBrettPhos, XPhosNaOt-Bu, LHMDSToluene, Dioxane[15][17]
Sonogashira Pd(PPh₃)₂Cl₂(None)Et₃NToluene, DMF[15]
Stille Pd(PPh₃)₄(None)(None)Toluene, Dioxane[15]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a versatile building block in synthetic organic chemistry, particularly valuable in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. The pyridine ring is rendered electron-deficient by the presence of the electronegative nitrogen atom and is further activated by the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides.

Reaction Mechanism and Principle

The nucleophilic aromatic substitution of this compound proceeds via a stepwise addition-elimination mechanism. The key intermediate is a resonance-stabilized Meisenheimer complex.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate.

  • Formation of Meisenheimer Complex: The negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nitro group.

  • Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The phenyl group at the 6-position can influence the reactivity through steric and electronic effects, potentially affecting reaction rates and yields.

Visualization of the General SNAr Mechanism

SNAr_Mechanism reactant This compound C-Cl intermediate Meisenheimer Complex (Resonance Stabilized) reactant:c2->intermediate + Nu⁻ (Addition) nucleophile Nu⁻ product 2-Substituted-3-nitro-6-phenylpyridine C-Nu intermediate->product:c2 - Cl⁻ (Elimination) leaving_group Cl⁻ Amination_Workflow start Start step1 Dissolve this compound in solvent under inert atmosphere start->step1 step2 Add Amine Nucleophile and Base step1->step2 step3 Heat and Stir (Monitor by TLC) step2->step3 step4 Work-up: Quench with water, Extract step3->step4 step5 Purification: Column Chromatography or Recrystallization step4->step5 end 2-Amino-3-nitro-6-phenylpyridine Derivative step5->end

Application Notes and Protocols for the Reduction of the Nitro Group in "2-Chloro-3-nitro-6-phenylpyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in the substrate 2-Chloro-3-nitro-6-phenylpyridine to yield 2-Chloro-6-phenylpyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The choice of reduction method is crucial to ensure high yield and chemoselectivity, particularly to avoid the undesired reduction of the chloro-substituent.

Introduction

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. In the context of multifunctional molecules like this compound, the primary challenge lies in achieving selective reduction of the nitro group while preserving other sensitive functionalities, such as the chloro group. Dehalogenation is a common side reaction, especially under harsh catalytic hydrogenation conditions. This document outlines three common and effective methods for this transformation: catalytic transfer hydrogenation, and two metal-mediated reduction methods using iron in the presence of an acid or ammonium chloride, and stannous chloride.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for the reduction of various nitropyridine derivatives using different methodologies. While data for the exact substrate "this compound" is not available in a single comparative study, the presented data for structurally similar compounds provides a strong basis for method selection.

MethodSubstrateReagents and ConditionsReaction TimeYield (%)Reference
Catalytic Transfer Hydrogenation Halogenated NitroarenesPd/C, Hydrazine Hydrate, Methanol, Reflux5 min - 2 hGood[1]
Metal-Mediated Reduction (Iron) 2-Chloro-5-nitropyridineCarbonyl Iron Powder, THF/Water2.5 h96%[2]
General NitroarenesFe powder, NH₄Cl, Ethanol/Water, 70°C1 h~70%[2]
Metal-Mediated Reduction (Stannous Chloride) 2-Anilino-3-nitropyridine derivativesSnCl₂, Methanol, Reflux3 h77-85%[3]
General NitroarenesSnCl₂·2H₂O, Ethanol, Ultrasonic Irradiation, 30°C2 hGood[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

This method is often efficient and can be selective under controlled conditions. The use of hydrazine hydrate as a hydrogen source is convenient and avoids the need for high-pressure hydrogenation equipment.[1][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Celite® or a similar filter aid

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (around 65-70°C for methanol).

  • Slowly add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This is a classic and reliable method for nitro group reduction that is known for its excellent chemoselectivity and tolerance of various functional groups, including halogens.[2][6]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Celite® or a similar filter aid

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (around 80-90°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purify as needed by column chromatography or recrystallization.

Protocol 3: Metal-Mediated Reduction using Stannous Chloride (SnCl₂)

Reduction with stannous chloride is another mild and effective method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[3][4]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate. This will precipitate tin salts.

  • Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as required.

Visualizations

Chemical_Transformation cluster_reagents Reduction Method start This compound reagent1 Catalytic Transfer Hydrogenation (e.g., Pd/C, Hydrazine) reagent2 Metal-Mediated Reduction (e.g., Fe/NH4Cl) reagent3 Metal-Mediated Reduction (e.g., SnCl2) product 2-Chloro-6-phenylpyridin-3-amine reagent1->product reagent2->product reagent3->product

Caption: Chemical transformation of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (Substrate, Solvent, Reagent/Catalyst) B 2. Heat and Stir (Monitor by TLC/LC-MS) A->B C 3. Quench Reaction (if necessary) B->C D 4. Filter to Remove Solids (Catalyst/Metal Salts) C->D E 5. Extraction and Washing D->E F 6. Concentrate Solvent E->F G 7. Purify Product (Chromatography/Recrystallization) F->G

Caption: Generalized experimental workflow for nitro group reduction.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-3-nitro-6-phenylpyridine. This versatile building block is a valuable substrate for creating complex molecular architectures relevant to pharmaceutical and materials science research. The following sections detail protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly useful for coupling amines with aryl halides, such as this compound, to synthesize substituted aminopyridines. These products are significant scaffolds in medicinal chemistry.

Experimental Data

A notable application of Buchwald-Hartwig amination involving this compound is in the synthesis of precursors for complex heterocyclic compounds. The reaction of this compound with various amines can be optimized by screening different catalysts, ligands, and bases.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1tert-butyl(1-(4-aminophenyl)cyclobutyl)carbamatePd₂(dba)₃ (5)Xantphos (10)K₂CO₃t-Amyl alcohol10012-16Not specified
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11018Est. >90
3MorpholinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane10024Est. >95

Note: Estimated yields are based on typical outcomes for similar substrates, as specific yield data for these exact reactions may not be publicly available. Reaction conditions can be further optimized for specific amine partners.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Xantphos (ligand)

  • Potassium Carbonate (K₂CO₃) (base, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., t-Amyl alcohol or Toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the amine (1.2 eq), potassium carbonate (2.0 eq), Pd₂(dba)₃ (e.g., 2.5 mol%), and Xantphos (e.g., 5 mol%).

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine - Base (e.g., K₂CO₃) B Add Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool & Filter E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H I I H->I Characterized Product

Caption: General workflow for Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (+ R₂NH) Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation (- HX) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[3] For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position.

Representative Experimental Data

While specific examples for this compound are not abundant in the literature, protocols for the Suzuki coupling of other chloropyridines can be adapted.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018Est. 85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012Est. 80-90
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF12024Est. 70-85

Note: These are general conditions based on reactions with similar chloropyridine substrates. Optimization may be required.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • SPhos (ligand)

  • Potassium phosphate (K₃PO₄) (base, 2.0 equivalents)

  • 1,4-Dioxane and water (degassed)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer with heating

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and SPhos (e.g., 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool & Partition E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H I I H->I Characterized Product

Caption: General workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation (+ Ar'B(OH)₂ / Base) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[4][5] This reaction can be used to introduce alkenyl substituents onto the this compound core.

Representative Experimental Data

As with Suzuki coupling, specific examples for this compound are scarce. The following conditions are based on general protocols for Heck reactions with chloroarenes.

Table 3: Representative Conditions for Heck Coupling

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF12024Est. 70-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP14018Est. 75-90
3CyclohexeneHerrmann's catalyst (1)-NaOAcDMAc13036Est. 60-75

Note: These are general conditions and may require optimization for this compound.

Detailed Experimental Protocol

This protocol provides a general method for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Triethylamine (Et₃N) (base, 2.0 equivalents)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Magnetic stirrer with heating

Procedure:

  • To a sealable reaction tube, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and PPh₃ (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed DMF, the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Alkene - Base (e.g., Et₃N) B Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) A->B C Add Degassed Solvent B->C D Heat in Sealed Tube C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H I I H->I Characterized Product

Caption: General workflow for Heck coupling.

Heck_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Alkene_coordination Ar-Pd(II)(X)L(Alkene) OA_complex->Alkene_coordination Alkene Coordination Migratory_insertion (R-Alkenyl)-Pd(II)(X)L Alkene_coordination->Migratory_insertion Migratory Insertion Hydrido_complex H-Pd(II)(X)L₂(Alkene) Migratory_insertion->Hydrido_complex β-Hydride Elimination Hydrido_complex->Pd0 Reductive Elimination (- HX, + Base)

Caption: Catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing substituted alkynes.[6] This is a valuable transformation for introducing alkynyl moieties onto the this compound scaffold.

Representative Experimental Data

Specific Sonogashira couplings with this compound are not well-documented. The conditions below are representative for couplings involving chloro-heteroarenes.

Table 4: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6512Est. 80-90
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF8018Est. 75-85
3TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)Cs₂CO₃Dioxane10024Est. 70-80

Note: These conditions are general and may require optimization. Copper-free conditions can also be employed to prevent alkyne homocoupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Triethylamine (Et₃N) (base and solvent)

  • Anhydrous, degassed Tetrahydrofuran (THF) (co-solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Alkyne - Base (e.g., Et₃N) B Add Catalyst System: - Pd Source (e.g., Pd(PPh₃)₄) - CuI Co-catalyst A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool & Filter E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H I I H->I Characterized Product

Caption: General workflow for Sonogashira coupling.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Alkynyl_Pd_complex Ar-Pd(II)(C≡CR)L₂ OA_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide + R-C≡CH, Base Cu_acetylide->CuX Transmetalation to Pd

Caption: Catalytic cycles for the Sonogashira reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for "2-Chloro-3-nitro-6-phenylpyridine" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "2-Chloro-3-nitro-6-phenylpyridine" via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Causes Solutions & Recommendations
Low to No Yield Inactive Catalyst System: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, making the oxidative addition step difficult. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]Catalyst Selection: Switch to a more active catalyst system. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for activating C-Cl bonds.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4] Increase Catalyst Loading: If using a less active catalyst, consider increasing the loading to 2-5 mol%.
Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[5] Weaker bases may not be sufficient.Base Screening: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for challenging couplings.[2][6]
Low Reaction Temperature: Insufficient temperature may not overcome the activation energy for the oxidative addition of the C-Cl bond.Increase Temperature: Raise the reaction temperature, typically to a range of 80-120 °C.[1] Microwave Irradiation: Consider using microwave heating, which can significantly reduce reaction times and improve yields.[7]
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, leading to catalyst deactivation.[1]Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
Significant Side Product Formation Protodeboronation of Phenylboronic Acid: The C-B bond of phenylboronic acid is cleaved and replaced by a proton, often from water or acidic impurities. This is a common side reaction.[1]Anhydrous Conditions: Use anhydrous solvents and reagents where possible. Stable Boronic Esters: Consider using more stable phenylboronic acid derivatives, such as pinacol esters, which are less prone to protodeboronation.[6] Base Choice: The choice of base can influence the rate of protodeboronation. Anhydrous bases are preferred.
Homocoupling of Phenylboronic Acid: Phenylboronic acid couples with itself to form biphenyl. This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[6]Thorough Degassing: Ensure the reaction is rigorously degassed to remove oxygen.[6] Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are adequate for the complete reduction of a Pd(II) precatalyst.
Dehalogenation of Starting Material: The chloro group is replaced by a hydrogen atom.Ligand Choice: While bulky, electron-rich ligands are necessary, excessively bulky ligands can sometimes promote side reactions. A screening of ligands may be required. Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Difficult Purification Polar Byproducts: The product and byproducts may have similar polarities, making separation by standard column chromatography challenging.Chromatography Optimization: Experiment with different solvent systems for column chromatography. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Aqueous Work-up: A thorough aqueous work-up can help remove inorganic salts and some polar impurities.

Data Presentation: Optimizing Reaction Components

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of 2-chloro-3-nitropyridine. The following tables summarize general recommendations based on literature for similar challenging couplings.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst / PrecursorLigandTypical LoadingKey Advantages & Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[6]
Pd-PEPPSI-IPrIPr (NHC Ligand)1-3%Highly active for C4-selective coupling of dichloropyridines and effective for challenging substrates.[4]
Pd(PPh₃)₄PPh₃2-5%A common, commercially available Pd(0) source; may be less effective for unreactive chlorides.[2]
PdCl₂(dppf)dppf3%Effective for a range of Suzuki couplings, including heteroaryl chlorides.[2]

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolvent SystemTemperature (°C)Comments
Cs₂CO₃1,4-Dioxane / H₂O100A strong base often used for challenging couplings; aqueous conditions can be beneficial.[7]
K₃PO₄Toluene / H₂O100Another effective strong base for difficult substrates.[6]
K₂CO₃DME / H₂O85A common and effective base, though may be less potent than Cs₂CO₃ or K₃PO₄.[2]
KF1,4-Dioxane80-100Can be used when base-labile functional groups are present.[8]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound adapted from a literature procedure for a similar transformation.[7]

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Phenylboronic acid (PhB(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a microwave vial, add 2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol), phenylboronic acid (0.695 g, 5.70 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 g, 0.02 mmol, 0.4 mol%).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a 2M aqueous solution of cesium carbonate (7.5 mL, 15 mmol, 2.9 equiv).

  • Inert Atmosphere: Flush the vial with nitrogen or argon gas several times to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 100°C in a microwave reactor for approximately 10 minutes.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add Reactants: - 2,6-Dichloro-3-nitropyridine - Phenylboronic acid - Pd(PPh3)4 base_solvent 2. Add Base and Solvents: - Cs2CO3 solution - 1,4-Dioxane reagents->base_solvent Combine in microwave vial inert 3. Establish Inert Atmosphere: - Flush with N2/Ar base_solvent->inert heat 4. Heat Reaction: - Microwave at 100°C inert->heat monitor 5. Monitor Progress: - TLC / LC-MS heat->monitor workup 6. Aqueous Work-up: - Dilute with EtOAc - Wash with H2O and brine monitor->workup purify 7. Purify Product: - Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_suzuki cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield? catalyst_q Is the catalyst system active enough for a chloropyridine? start->catalyst_q Yes catalyst_a Solution: - Use Pd(OAc)2 or Pd2(dba)3 - Add bulky, electron-rich ligands (SPhos, XPhos) - Consider NHC ligands catalyst_q->catalyst_a base_q Is the base strong enough? catalyst_a->base_q If no improvement success Yield Improved catalyst_a->success If successful base_a Solution: - Screen stronger bases like K3PO4 or Cs2CO3 base_q->base_a temp_q Is the temperature sufficient? base_a->temp_q If no improvement base_a->success If successful temp_a Solution: - Increase temperature to 80-120°C - Consider microwave irradiation temp_q->temp_a inert_q Is the system properly degassed? temp_a->inert_q If no improvement temp_a->success If successful inert_a Solution: - Thoroughly degas solvents and reaction mixture inert_q->inert_a side_q Are side reactions (e.g., protodeboronation) consuming starting materials? inert_a->side_q If no improvement inert_a->success If successful side_a Solution: - Use anhydrous conditions - Consider boronic esters side_q->side_a side_a->success

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloro-3-nitropyridine a challenging substrate for Suzuki coupling?

A1: The primary challenge arises from the starting material being a chloropyridine. The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often requiring more active catalyst systems.[1] However, the presence of the electron-withdrawing nitro group can help to activate the C-Cl bond, making the reaction more feasible than with electron-rich chloropyridines.[9]

Q2: Can the nitro group interfere with the Suzuki coupling reaction?

A2: While nitro groups are generally tolerated in Suzuki couplings, there have been reports of them acting as "pseudo-halides" under certain conditions. However, the C-Cl bond is typically more reactive, and denitrative coupling is less common. The electron-withdrawing nature of the nitro group is more likely to activate the C-Cl bond towards oxidative addition.

Q3: What is the role of water in the solvent system?

A3: While protodeboronation is a concern with water, a small amount of water in the solvent system (e.g., dioxane/water, THF/water) is often beneficial for Suzuki couplings. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation.[10]

Q4: How can I be sure my palladium catalyst is active?

A4: Palladium catalysts, especially phosphine ligands, can degrade over time due to oxidation.[6] It is crucial to use fresh, high-purity catalysts and ligands that have been stored correctly under an inert atmosphere. If you suspect catalyst deactivation, using a fresh batch is the first step. For Pd(II) precatalysts like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.

Q5: Is it better to use a boronic acid or a boronic ester?

A5: While boronic acids are commonly used, boronic esters (like pinacol esters) are often more stable and less susceptible to protodeboronation, a major side reaction that consumes the boron reagent.[6] If you are experiencing low yields due to the decomposition of your phenylboronic acid, switching to a more stable ester derivative is a recommended strategy.

References

Technical Support Center: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-nitro-6-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Nitration of 2-Chloro-6-phenylpyridine. This method involves the direct nitration of a 2-chloro-6-phenylpyridine precursor using a mixture of nitric acid and sulfuric acid.

  • Route B: Sandmeyer Reaction of 2-Amino-3-nitro-6-phenylpyridine. This route starts with the corresponding aniline derivative, which is converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1][2]

Q2: What is the most common byproduct in the nitration of 2-chloro-6-phenylpyridine (Route A)?

A2: The most prevalent byproduct is the isomeric 2-chloro-5-nitro-6-phenylpyridine.[3] The formation of this isomer is particularly favored if the mixed acid (nitric and sulfuric) is added to the pyridine solution, rather than the other way around.[3]

Q3: What byproducts can be expected from the Sandmeyer reaction of 2-amino-3-nitro-6-phenylpyridine (Route B)?

A3: The Sandmeyer reaction can lead to several byproducts:[1][2]

  • 2-Hydroxy-3-nitro-6-phenylpyridine: Formed by the reaction of the intermediate diazonium salt with water.

  • Biaryl compounds: These can arise from the radical-mediated coupling of the aryl radicals generated during the reaction.[2]

  • Unreacted 2-Amino-3-nitro-6-phenylpyridine: Incomplete diazotization will result in the presence of the starting material in the final product mixture.

Q4: How can I minimize the formation of the 2-chloro-5-nitro-6-phenylpyridine isomer during nitration?

A4: To minimize the formation of the 5-nitro isomer, it is recommended to add the 2-chloro-6-phenylpyridine substrate portion-wise to the pre-mixed cold solution of nitric and sulfuric acid.[3] This method helps to control the reaction regioselectivity.

Q5: What are the critical parameters to control in the Sandmeyer reaction to reduce byproduct formation?

A5: Key parameters to control include:

  • Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[1]

  • Purity of Reagents: Ensure the use of pure sodium nitrite and a copper(I) chloride catalyst that is free of copper(II) impurities.

  • Exclusion of Water: While the reaction is typically run in an aqueous medium, minimizing excess water and avoiding elevated temperatures can reduce the formation of the hydroxy byproduct.

Q6: What are the recommended methods for purifying the final product?

A6: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography is particularly useful for separating closely related positional isomers.[3]

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer in the Final Product after Nitration
Symptom Possible Cause Troubleshooting Steps
Characterization data (e.g., NMR, LC-MS) indicates the presence of 2-chloro-5-nitro-6-phenylpyridine.Incorrect order of reagent addition during nitration.1. Verify the nitration protocol: Ensure that the 2-chloro-6-phenylpyridine is added to the mixed acid, not vice versa.[3]2. Control the reaction temperature: Maintain a low temperature during the addition to enhance selectivity.3. Purification: If the isomer has already formed, attempt separation by fractional crystallization or column chromatography.
Issue 2: Low Yield and Multiple Byproducts in the Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired this compound and the presence of 2-hydroxy-3-nitro-6-phenylpyridine and/or biaryl impurities.1. Decomposition of the diazonium salt.2. Incomplete reaction.3. Side reactions due to the radical mechanism.[2]1. Maintain low temperature: Strictly control the temperature of the diazotization and the Sandmeyer reaction at 0-5 °C.[1]2. Use fresh reagents: Prepare fresh solutions of sodium nitrite and ensure the copper(I) chloride is of high quality.3. Optimize reaction time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition.4. Purification: Separate the desired product from the byproducts using column chromatography.

Quantitative Data on Byproduct Formation

Synthetic Route Byproduct Expected Abundance Conditions Favoring Formation
Nitration 2-Chloro-5-nitro-6-phenylpyridineCan be significantAddition of mixed acid to the pyridine substrate.[3]
Sandmeyer 2-Hydroxy-3-nitro-6-phenylpyridineMinor to significantHigher reaction temperatures, prolonged reaction times.[1]
Sandmeyer Biaryl compoundsTypically minorDependent on the specific substrate and reaction conditions.[2]
Sandmeyer Unreacted Starting AmineVariableIncomplete diazotization.

Experimental Protocols

Representative Protocol for Nitration of 2-Chloro-6-phenylpyridine (Route A)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.[3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature at 0-5 °C with an ice bath.

  • Nitration: Slowly add 2-chloro-6-phenylpyridine to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to separate the desired 3-nitro isomer from the 5-nitro isomer.

Representative Protocol for Sandmeyer Reaction of 2-Amino-3-nitro-6-phenylpyridine (Route B)

This protocol is a general procedure for the Sandmeyer reaction and should be optimized.[1][4]

  • Diazotization: Dissolve 2-amino-3-nitro-6-phenylpyridine in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Preparation of the Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. Nitrogen gas evolution should be observed.

  • Reaction Completion: After the addition is complete, continue stirring at low temperature for a period, then allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired chloro-product from byproducts like the hydroxy- and biaryl compounds.

Visualizations

Synthesis_Pathways Synthesis Routes to this compound A1 2-Chloro-6-phenylpyridine A2 Nitration (HNO3, H2SO4) A1->A2 Route A A3 This compound (Desired Product) A2->A3 A4 2-Chloro-5-nitro-6-phenylpyridine (Byproduct) A2->A4 B1 2-Amino-3-nitro-6-phenylpyridine B2 Diazotization (NaNO2, HCl) B1->B2 Route B B3 Aryl Diazonium Salt B2->B3 B4 Sandmeyer Reaction (CuCl) B3->B4 B5 2-Hydroxy-3-nitro-6-phenylpyridine (Byproduct) B3->B5 H2O B6 Biaryl Compounds (Byproduct) B3->B6 Radical Coupling B4->A3

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Troubleshooting Byproduct Formation start Crude Product Analysis (LC-MS, NMR) byproduct_q Byproduct(s) Identified? start->byproduct_q isomer Isomer Detected? (e.g., 5-nitro) byproduct_q->isomer Yes no_byproduct No Significant Byproducts byproduct_q->no_byproduct No nitration_cause Likely Cause: Incorrect Reagent Addition Order or Temperature Control isomer->nitration_cause Yes sandmeyer_byproducts Hydroxy or Biaryl Byproducts Detected? isomer->sandmeyer_byproducts No nitration_solution Solution: 1. Add pyridine to acid. 2. Maintain low temperature. 3. Purify via chromatography. nitration_cause->nitration_solution end Proceed with Standard Purification (Recrystallization) nitration_solution->end sandmeyer_cause Likely Cause: Diazonium Salt Decomposition or Radical Side Reactions sandmeyer_byproducts->sandmeyer_cause Yes sandmeyer_solution Solution: 1. Strict low temp control (0-5°C). 2. Use fresh reagents. 3. Optimize reaction time. sandmeyer_cause->sandmeyer_solution sandmeyer_solution->end no_byproduct->end

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Purification of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the purification of 2-Chloro-3-nitro-6-phenylpyridine for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification methods for crude this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is suitable for removing smaller amounts of impurities from a relatively pure product.

Q2: What are common impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials, isomers formed during the reaction (e.g., other regioisomers of nitration or chlorination), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It can be used to identify the fractions containing the desired product during column chromatography and to assess the purity of the product after recrystallization. A suitable eluent system for TLC would be a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate, or is moving with the solvent front.

  • Possible Cause: The eluent system is either too nonpolar or too polar.

  • Solution:

    • If the spot remains at the origin, your eluent is too nonpolar. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.

    • If the spot moves with the solvent front, your eluent is too polar. Increase the proportion of the nonpolar solvent (e.g., petroleum ether).

Issue 2: Poor separation of the desired compound from an impurity (overlapping spots on TLC).

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone, or petroleum ether with hexanes or heptane.

    • Consider using a different stationary phase, such as alumina instead of silica gel, as the separation mechanism may differ.

Issue 3: The purified product contains colored impurities.

  • Possible Cause: Some highly colored impurities may co-elute with your product.

  • Solution:

    • Pre-treat the crude material with activated carbon before chromatography to adsorb some colored impurities.

    • If the impurity is less polar, elute the column with a less polar solvent for a longer time before increasing the polarity to elute your product.

    • Consider a final recrystallization step after column chromatography.

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Possible Cause: The solvent is not suitable for dissolving your compound.

  • Solution:

    • Select a different solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar to this compound, solvents like ethyl acetate, ethanol, or a mixture of solvents (e.g., ethanol/water, toluene/heptane) could be effective.[1][2]

Issue 2: No crystals form upon cooling, or an oil separates out.

  • Possible Cause: The solution is supersaturated, or the compound has a low melting point and is "oiling out."

  • Solution:

    • For no crystal formation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Cool the solution in an ice bath or even a freezer for a short period.

    • For oiling out: Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent supersaturation, or a solvent in which the oil is less soluble to encourage crystallization. Allow the solution to cool more slowly.

Issue 3: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.

    • To recover some of the lost product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).

Data Presentation

The following table summarizes purification conditions found for compounds structurally related to this compound, which can serve as a starting point for developing a purification protocol.

Compound NamePurification MethodSolvent/Eluent SystemYieldPurityMelting Point (°C)Reference
2-Chloro-3-nitro-6-methylpyridineColumn ChromatographyEthyl acetate: Petroleum ether (1:40)33%-58-60[3]
2-Chloro-6-alkoxy-3-nitropyridinesRecrystallizationToluene/Heptane92%99-100%79[1]
2-Chloro-3-nitropyridineRecrystallizationEthyl Acetate---[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from methods used for similar compounds and should be optimized for this compound.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or a 1:50 mixture of ethyl acetate:petroleum ether).

    • Pour the slurry into a glass column plugged with a small amount of cotton or glass wool.

    • Allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial nonpolar solvent system.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure that should be adapted based on the solubility of this compound in different solvents.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, ethanol, isopropanol, toluene) at room temperature and at their boiling points to find a suitable recrystallization solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis of Crude Crude->TLC Decision Impurity Profile? TLC->Decision ColChrom Column Chromatography Decision->ColChrom Complex Mixture Recryst Recrystallization Decision->Recryst Minor Impurities PureProduct Pure Product ColChrom->PureProduct Recryst->PureProduct Analysis Purity Analysis (TLC, NMR, etc.) PureProduct->Analysis TroubleshootingRecrystallization Start Start Recrystallization AddSolvent Add Hot Solvent Start->AddSolvent Dissolved Completely Dissolved? AddSolvent->Dissolved Cool Cool Solution Dissolved->Cool Yes Failure Troubleshoot Dissolved->Failure No, Change Solvent Crystals Crystals Form? Cool->Crystals Oil Oiled Out? Crystals->Oil No Success Collect Crystals Crystals->Success Yes Oil->Failure Yes, Re-heat & Adjust Solvent Oil->Failure No, Scratch/Seed/Cool Further

References

Technical Support Center: Synthesis of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted phenylpyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in popular synthetic methods such as Suzuki-Miyaura coupling, Negishi coupling, and direct C-H arylation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is generally preferred for the synthesis of 3-phenylpyridines: Suzuki-Miyaura or Negishi?

A1: Both Suzuki-Miyaura and Negishi couplings are powerful methods for forming the C-C bond in 3-phenylpyridines. The Suzuki-Miyaura coupling is often preferred due to its use of thermally stable and less toxic organoboron reagents, as well as its tolerance for a wide range of functional groups and compatibility with aqueous conditions.[1][2] However, the Negishi coupling can be particularly useful for substrates that are sensitive to the basic conditions often required for the Suzuki-Miyaura coupling.[1]

Q2: What is the best starting halopyridine for cross-coupling reactions?

A2: For cross-coupling reactions, the reactivity of halopyridines generally follows the trend: I > Br > Cl. 3-Bromopyridine is more reactive than 3-chloropyridine, often resulting in higher yields and shorter reaction times.[1] However, 3-chloropyridine can be a more cost-effective starting material. The choice may depend on the specific reaction conditions and the desired balance between reactivity and cost.

Q3: How can I minimize the formation of biphenyl as a byproduct in Suzuki-Miyaura coupling?

A3: The formation of biphenyl is a result of the homocoupling of the phenylboronic acid reagent, a common side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[3] Optimizing the catalyst and ligand system to accelerate the desired cross-coupling relative to homocoupling is also crucial. In some cases, adjusting the reaction temperature can also help, as lowering it may reduce the rate of homocoupling more significantly than the desired reaction.

Q4: What are the main challenges associated with direct C-H arylation of pyridines?

A4: Direct C-H arylation of pyridines is a highly desirable atom-economical method, but it faces challenges such as low reactivity of the pyridine ring and poor regioselectivity, often leading to a mixture of C2, C3, and C4-arylated isomers.[4] The pyridine nitrogen can also coordinate to the metal catalyst, inhibiting its activity.[3] Strategies to overcome these challenges include the use of directing groups or modifying the pyridine to a pyridine N-oxide to control regioselectivity and enhance reactivity.[5][6]

Q5: How do I purify my substituted phenylpyridine product?

A5: Purification is typically achieved through column chromatography on silica gel.[1][7] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the specific substituted phenylpyridine. After chromatography, the identity and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.[7]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction between a 3-halopyridine and a phenylboronic acid derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Assess Reagent Quality catalyst->reagents Active inactive_catalyst Use fresh catalyst Consider a pre-catalyst catalyst->inactive_catalyst Inactive? conditions Evaluate Reaction Conditions reagents->conditions Good Quality poor_reagents Use anhydrous solvents Purify starting materials Use fresh boronic acid reagents->poor_reagents Poor Quality? suboptimal_conditions Optimize base (e.g., K3PO4, Cs2CO3) Ensure thorough degassing Optimize temperature conditions->suboptimal_conditions Suboptimal? success Improved Yield inactive_catalyst->success poor_reagents->success suboptimal_conditions->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is crucial, and its inactivity is a common cause of failure.[3]

  • Poor Reagent Quality: The purity and stability of your starting materials are critical.

    • Solution: Use anhydrous solvents. Purify the halopyridine and phenylboronic acid if necessary. Phenylboronic acid can degrade over time; it is advisable to use a fresh sample.[1]

  • Inappropriate Base: The base is essential for the transmetalation step.

    • Solution: Ensure the base is dry and of high quality. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]

  • Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Techniques like sparging with an inert gas (argon or nitrogen) or the freeze-pump-thaw method are effective.[3]

Problem 2: Significant Homocoupling Side Products

Question: My reaction is producing a significant amount of biphenyl (from phenylboronic acid homocoupling) and/or bipyridine (from halopyridine homocoupling). How can I suppress these side reactions?

Answer: Homocoupling is a common side reaction in cross-coupling chemistry.

Logical Relationships in Suppressing Homocoupling

G Homocoupling Homocoupling Observed Optimize_Catalyst Optimize Catalyst/Ligand Homocoupling->Optimize_Catalyst Degas Ensure Thorough Degassing Homocoupling->Degas Temp_Control Control Temperature Homocoupling->Temp_Control Reduced_Homocoupling Reduced Homocoupling Optimize_Catalyst->Reduced_Homocoupling Degas->Reduced_Homocoupling Temp_Control->Reduced_Homocoupling

Caption: Key strategies to minimize homocoupling side reactions.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Conditions that favor a slow cross-coupling reaction can allow the homocoupling pathway to dominate.

    • Solution:

      • Optimize Catalyst and Ligand: A more active catalyst system can increase the rate of the desired cross-coupling relative to homocoupling.

      • Temperature Control: Ensure the reaction is at the optimal temperature. Sometimes, lowering the temperature can decrease the rate of homocoupling more than the desired reaction.

  • Presence of Oxygen: As mentioned previously, oxygen promotes the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture and solvents is essential.

Problem 3: Poor Regioselectivity in Direct C-H Arylation

Question: I am attempting a direct C-H arylation to synthesize a 3-phenylpyridine, but I am obtaining a mixture of isomers (e.g., C2, C3, and C4 arylation). How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the direct C-H arylation of pyridines is a significant challenge due to the similar reactivity of the C-H bonds at different positions.

Potential Causes and Solutions:

  • Unsubstituted Pyridine Ring: The electronic properties of the pyridine ring itself influence the site of arylation.

    • Solution: The introduction of a directing group on the pyridine ring can effectively guide the arylation to a specific position. Alternatively, using a pyridine N-oxide can favor arylation at the C2 position.[5][6]

  • Reaction Conditions Not Optimized for C3-Selectivity: The choice of catalyst, oxidant, and solvent all play a role in the regiochemical outcome.

    • Solution: A thorough screening of reaction parameters is necessary. For example, certain palladium catalysts in combination with specific ligands and additives have been shown to favor C3-arylation.[4] Careful optimization of temperature and reaction time is also critical.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Phenylpyridine from 3-Bromopyridine

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Arylating Agent Phenylboronic acidPhenylzinc chloride
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄, Ni(acac)₂
Ligand PPh₃, dppf, SPhosPPh₃, dppf
Base K₂CO₃, K₃PO₄, Cs₂CO₃Not required
Solvent 1,4-Dioxane/H₂O, Toluene, DMFTHF (anhydrous)
Temperature 80-110 °CRoom Temp. to 60 °C
Typical Yield Good to ExcellentGood to Excellent
Key Advantage Stability and low toxicity of boronic acidsUseful for base-sensitive substrates
Key Disadvantage Requires a baseAir and moisture sensitive organozinc reagents

This table provides a general overview. Optimal conditions are substrate-dependent.

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield for Challenging Substrates

BaseTypical Yield Range (%)Notes
Na₂CO₃40-70Often less effective for less reactive chlorides.
K₂CO₃60-85A common and effective choice.
K₃PO₄75-95Often superior for challenging couplings, especially with chloropyridines.[3]
Cs₂CO₃80-98A strong base that can be very effective but is more expensive.

Yields are illustrative and highly dependent on the specific substrates, catalyst, and solvent system.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 3-Phenylpyridine

This protocol describes a general procedure for the synthesis of 3-Phenylpyridine from 3-bromopyridine and phenylboronic acid.[1]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (4 mL)

  • Water, degassed (1 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow for Suzuki-Miyaura Synthesis

G A Combine 3-bromopyridine, phenylboronic acid, and K2CO3 in a Schlenk flask B Purge with inert gas (Ar or N2) A->B C Add 1,4-dioxane and degassed water B->C D Add Pd(PPh3)4 catalyst C->D E Heat at 80-100 °C (monitor by TLC/GC-MS) D->E F Cool to room temperature E->F G Aqueous work-up (add water and ethyl acetate) F->G H Extract with ethyl acetate G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J K Product: 3-Phenylpyridine J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane and degassed water via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Negishi Coupling Synthesis of 3-Phenylpyridine

This protocol outlines a general procedure for the synthesis of 3-Phenylpyridine using a Negishi coupling.[1]

Materials:

  • Bromobenzene

  • Activated zinc dust

  • Anhydrous THF

  • 3-Bromopyridine

  • Pd(PPh₃)₄ (2-5 mol%)

Procedure:

  • Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, react bromobenzene with activated zinc dust in anhydrous THF to prepare phenylzinc bromide.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Slowly add the prepared phenylzinc bromide solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography as described in the Suzuki-Miyaura protocol.

Protocol 3: Direct C-H Arylation of Pyridine N-oxide

This protocol is a general representation of a direct C-H arylation approach.[5]

Materials:

  • Pyridine N-oxide

  • Arylboronic ester

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Reducing agent (for deoxygenation, e.g., PCl₃)

Procedure:

  • In a reaction vessel, combine pyridine N-oxide, the arylboronic ester, the copper catalyst, and the base in the chosen solvent.

  • Heat the reaction mixture under an inert atmosphere until the C-H arylation is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and, in a one-pot sequence, add a reducing agent to deoxygenate the pyridine N-oxide to the corresponding 2-arylpyridine.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-nitro-6-phenylpyridine. The synthesis is typically approached via a two-step process: a Suzuki-Miyaura cross-coupling to form the 2-chloro-6-phenylpyridine intermediate, followed by a regioselective nitration.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely adopted method involves a two-step sequence. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitable chloropyridine with phenylboronic acid to yield 2-chloro-6-phenylpyridine. The second step is the regioselective nitration of this intermediate to introduce the nitro group at the C3 position.

Q2: Why is the Suzuki coupling of chloropyridines challenging?

A2: Chloropyridines are known to be less reactive in Suzuki couplings compared to their bromo or iodo counterparts due to the stronger carbon-chlorine bond. This makes the initial oxidative addition step in the catalytic cycle more difficult, often requiring more active catalyst systems and carefully optimized reaction conditions to achieve high yields.[1]

Q3: What are the key factors for achieving high regioselectivity in the nitration step?

A3: The regioselectivity of the nitration of 2-chloro-6-phenylpyridine is influenced by the directing effects of the existing substituents. The chloro group is deactivating but ortho, para-directing, while the phenyl group is activating and ortho, para-directing. Controlling the reaction temperature and the choice of nitrating agent are crucial to favor nitration at the desired C3 position and minimize the formation of other isomers.

Q4: What are the most common side products in this synthesis?

A4: In the Suzuki coupling step, common side products include homocoupled starting materials (biphenyl and a bipyridine) and protodeboronation of the phenylboronic acid.[2][3] During nitration, the primary side products are other nitro isomers, such as 2-chloro-5-nitro-6-phenylpyridine.

Q5: How can I purify the final product, this compound?

A5: Purification of the final product and intermediates can typically be achieved using standard techniques such as flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

Part 1: Suzuki-Miyaura Cross-Coupling of 2,6-Dichloropyridine with Phenylboronic Acid

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Troubleshooting Recommendation
Inactive Catalyst System Standard catalysts like Pd(PPh₃)₄ may be insufficient for the less reactive chloropyridine.[1] Switch to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]
Ineffective Base The base is crucial for the transmetalation step. Screen stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]
Inappropriate Solvent Ensure the solvent system (e.g., dioxane/water, toluene/water) adequately dissolves the reactants and base.[1] Degas solvents thoroughly to remove oxygen.
Low Reaction Temperature The activation energy for the oxidative addition of the C-Cl bond can be high. Consider increasing the reaction temperature, typically in the range of 80-110 °C.[2]
Catalyst Deactivation The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed.[1]

Issue 2: Formation of Significant Side Products (Homocoupling, Protodeboronation)

Potential Cause Troubleshooting Recommendation
Protodeboronation This occurs when the boronic acid reacts with a proton source. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which can be more stable.[1]
Homocoupling Often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst. Ensure thorough degassing and consider using a Pd(0) catalyst source directly.[2][3]
Part 2: Nitration of 2-chloro-6-phenylpyridine

Issue 1: Low Yield of the Desired 3-Nitro Isomer

Potential Cause Troubleshooting Recommendation
Incorrect Nitrating Agent/Conditions A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio and concentration of these acids can significantly impact the outcome. Careful optimization is required.
Suboptimal Reaction Temperature Nitration reactions are highly temperature-dependent. Running the reaction at a low temperature (e.g., 0 °C) can improve regioselectivity. Carefully monitor and control the temperature during the addition of the nitrating agent.
Formation of Multiple Isomers The electronic and steric effects of the chloro and phenyl groups direct nitration. While the 3-position is electronically favored, other isomers can form. Purification by column chromatography is often necessary to isolate the desired product.

Issue 2: Decomposition of Starting Material

Potential Cause Troubleshooting Recommendation
Harsh Reaction Conditions Overly concentrated acids or high temperatures can lead to decomposition. Use the minimum effective concentration of the nitrating agent and maintain a low reaction temperature.
Extended Reaction Time Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid over-nitration or degradation.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-phenylpyridine via Suzuki-Miyaura Coupling

Materials:

  • 2,6-Dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dichloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-phenylpyridine.

Protocol 2: Synthesis of this compound via Nitration

Materials:

  • 2-chloro-6-phenylpyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-6-phenylpyridine (1.0 equiv.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 v/v ratio) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 2-chloro-6-phenylpyridine in sulfuric acid, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain this compound.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10065
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O11082

Note: Yields are hypothetical and for illustrative purposes to show optimization trends.

Table 2: Effect of Temperature on Nitration Regioselectivity

EntryTemperature (°C)Ratio of 3-nitro : 5-nitro isomer
1252 : 1
20-55 : 1
3-108 : 1

Note: Ratios are hypothetical and for illustrative purposes.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 + Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system active enough for chloropyridine? Start->Check_Catalyst Change_Catalyst Switch to Buchwald or NHC ligands. Check_Catalyst->Change_Catalyst No Check_Base Is the base strong and soluble enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen stronger bases (K3PO4, Cs2CO3). Check_Base->Change_Base No Check_Inertness Is the system rigorously under inert atmosphere? Check_Base->Check_Inertness Yes Change_Base->Check_Inertness Degas_System Improve degassing of solvents and reagents. Check_Inertness->Degas_System No Success Improved Yield Check_Inertness->Success Yes Degas_System->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Technical Support Center: Nitration of 2-chloro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-chloro-6-phenylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-chloro-6-phenylpyridine, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no yield of the desired nitrated product.

Possible Causes:

  • Insufficiently strong nitrating agent: The pyridine ring is electron-deficient and requires potent nitrating conditions.

  • Reaction temperature is too low: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can hinder the reaction rate.

  • Protonation of the pyridine nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.[1]

  • Poor quality of starting materials: Impurities in the 2-chloro-6-phenylpyridine or the nitrating agents can interfere with the reaction.

Solutions:

  • Use a stronger nitrating agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is typically required. Fuming nitric acid or oleum can be used for even more forcing conditions, but with increased risk of side reactions.

  • Optimize reaction temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Control the addition of reagents: Slowly add the nitrating mixture to the substrate solution to maintain control over the reaction exotherm.

  • Ensure anhydrous conditions: The presence of water can promote the protonation of the pyridine nitrogen.

  • Verify the purity of starting materials: Use pure, dry reagents and solvents.

Q2: Formation of a significant amount of a byproduct that is difficult to separate from the main product.

Possible Cause:

  • Formation of the 5-nitro isomer: In the nitration of analogous 2-chloro-6-alkoxypyridines, the formation of the 2-chloro-6-alkoxy-5-nitropyridine isomer is a major side reaction.[2] This isomer is often difficult to separate from the desired 3-nitro product. It is highly probable that a similar side reaction occurs with 2-chloro-6-phenylpyridine.

Solutions:

  • Reverse addition of reagents: Add the 2-chloro-6-phenylpyridine portion-wise to the pre-mixed nitrating acids. This method has been shown to significantly reduce the formation of the 5-nitro isomer in similar systems.[2]

  • Optimize reaction temperature: Lowering the reaction temperature may favor the formation of one isomer over the other.

  • Careful chromatographic separation: Utilize a high-resolution chromatography technique (e.g., preparative HPLC or flash chromatography with a carefully selected eluent system) for separation.

Q3: Over-nitration leading to dinitrated products.

Possible Causes:

  • Excess of nitrating agent: Using a large excess of the nitrating mixture increases the likelihood of a second nitration event.

  • High reaction temperature: Higher temperatures provide the activation energy for the second, more difficult nitration.

  • Prolonged reaction time: Allowing the reaction to proceed for too long after the formation of the desired mononitrated product can lead to dinitration.

Solutions:

  • Control stoichiometry: Use a controlled molar ratio of the nitrating agent to the substrate.

  • Maintain low temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor reaction progress: Use TLC or HPLC to track the consumption of the starting material and the formation of the desired product, and quench the reaction once the optimal conversion is reached.

Q4: Charring or decomposition of the starting material.

Possible Causes:

  • Excessively harsh reaction conditions: The use of very strong nitrating agents (e.g., fuming nitric acid/oleum) at elevated temperatures can lead to oxidative degradation of the organic substrate.

  • Localized overheating: Rapid addition of the nitrating agent can cause localized "hot spots" in the reaction mixture, leading to decomposition.

Solutions:

  • Use milder nitrating conditions if possible: Explore alternative nitrating agents if the desired reaction can be achieved under less forcing conditions.

  • Ensure efficient stirring and slow addition: Maintain vigorous stirring and add the nitrating agent dropwise to dissipate heat effectively.

  • Pre-cool the reaction mixture: Cool the substrate solution before the slow addition of the cold nitrating mixture.

Frequently Asked Questions (FAQs)

Q: What is the expected major product of the nitration of 2-chloro-6-phenylpyridine?

A: The major product is expected to be 2-chloro-3-nitro-6-phenylpyridine . The pyridine ring is deactivated towards electrophilic substitution, and nitration generally occurs at the 3- or 5-position. The chloro group at the 2-position is a deactivating ortho-, para- director, and the phenyl group at the 6-position also influences the regioselectivity. The 3-position is electronically favored for nitration in many substituted pyridines.

Q: What are the most likely side products?

A: The most probable side products are:

  • 2-chloro-5-nitro-6-phenylpyridine: This is a common isomeric byproduct in the nitration of similarly substituted pyridines and can be difficult to separate.[2]

  • Dinitrated products: Although requiring harsher conditions, dinitration is a potential side reaction, leading to products such as 2-chloro-3,5-dinitro-6-phenylpyridine.

  • Products of nitration on the phenyl ring: While the pyridine ring is generally more deactivated, nitration on the appended phenyl ring is a possibility, especially under forcing conditions.

Q: What is a typical experimental protocol for this reaction?

Experimental Protocols

General Protocol for the Nitration of 2-chloro-6-phenylpyridine (Adapted from similar procedures)

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated nitric acid (1.1 equivalents) to chilled (0 °C) concentrated sulfuric acid (2-3 volumes relative to the substrate). Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve 2-chloro-6-phenylpyridine (1 equivalent) in a suitable solvent like concentrated sulfuric acid. Cool the solution to 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-chloro-6-phenylpyridine while maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, the aqueous solution can be neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product, which is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes yield data for the nitration of compounds analogous to 2-chloro-6-phenylpyridine, as specific data for the target molecule is not available in the reviewed literature. This data can provide an estimate of the expected yields under various conditions.

Starting MaterialNitrating AgentReaction ConditionsMajor ProductYieldReference
2-chloro-6-ethoxypyridineConc. HNO₃ / Conc. H₂SO₄20-40 °C, 5 hours2-chloro-6-ethoxy-3-nitropyridine93% (purity)[2]
2,6-dichloropyridineConc. HNO₃ / Conc. H₂SO₄100-105 °C, 5 hours2,6-dichloro-3-nitropyridine75.38%
2,6-dichloropyridine90% HNO₃ / H₂SO₄Not specified2,6-dichloro-3-nitropyridine64.5%
2,6-dichloropyridine30% HNO₃ / OleumNot specified2,6-dichloro-3-nitropyridine~70%
2-amino-6-methylpyridineConc. HNO₃ / Conc. H₂SO₄0 °C, 1 hour2-amino-6-methyl-3-nitropyridine & isomers29% (isolated)[3]

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the nitration of 2-chloro-6-phenylpyridine.

Nitration_Pathway cluster_main Main Reaction cluster_side Side Reactions 2-chloro-6-phenylpyridine 2-chloro-6-phenylpyridine 2-chloro-6-phenyl-3-nitropyridine 2-chloro-6-phenyl-3-nitropyridine 2-chloro-6-phenylpyridine->2-chloro-6-phenyl-3-nitropyridine HNO3 / H2SO4 2-chloro-6-phenyl-5-nitropyridine 2-chloro-6-phenyl-5-nitropyridine 2-chloro-6-phenylpyridine->2-chloro-6-phenyl-5-nitropyridine Isomerization Dinitrated_Products Dinitrated Products 2-chloro-6-phenyl-3-nitropyridine->Dinitrated_Products Further Nitration

Caption: Main and side reaction pathways in the nitration of 2-chloro-6-phenylpyridine.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity & Strength Low_Yield->Check_Reagents Yes Byproducts Byproducts Observed? Low_Yield->Byproducts No Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Optimize_Temp->Byproducts Reverse_Addition Use Reverse Addition Byproducts->Reverse_Addition Yes Decomposition Decomposition? Byproducts->Decomposition No Control_Stoichiometry Control Stoichiometry Reverse_Addition->Control_Stoichiometry Monitor_Reaction Monitor Reaction Progress Control_Stoichiometry->Monitor_Reaction Successful_Reaction Successful Reaction Monitor_Reaction->Successful_Reaction Decomposition->Successful_Reaction No Reduce_Harshness Reduce Reaction Harshness Decomposition->Reduce_Harshness Yes Reduce_Harshness->Start

Caption: A troubleshooting workflow for the nitration of 2-chloro-6-phenylpyridine.

References

Technical Support Center: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the synthesis of 2-Chloro-3-nitro-6-phenylpyridine. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction. The likely precursors are 2,6-dichloro-3-nitropyridine and a phenylboronic acid derivative (Suzuki-Miyaura coupling). The synthesis of the 2-chloro-3-nitropyridine core can be accomplished through nitration and subsequent chlorination of a suitable pyridine precursor.

Q2: Why is catalyst deactivation a significant issue in this specific synthesis?

A2: Catalyst deactivation is a major challenge due to the electronic properties of the 2-chloro-3-nitropyridine substrate. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes. Furthermore, the presence of the electron-withdrawing nitro group can influence the electronic density at the metal center, potentially leading to catalyst instability and decomposition.

Q3: What are the primary visual indicators of catalyst deactivation?

A3: A common sign of catalyst deactivation is the formation of palladium black, a fine black precipitate of elemental palladium. This indicates that the active Pd(0) species has aggregated and is no longer participating in the catalytic cycle. Other indicators include a stalled reaction (no further consumption of starting materials) and the appearance of significant amounts of side products from reactions like dehalogenation or homocoupling.

Q4: Can a deactivated palladium catalyst be regenerated?

A4: Yes, in some cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the deactivation mechanism. For palladium black, re-oxidation to a soluble Pd(II) species followed by reduction to Pd(0) in the presence of a stabilizing ligand can restore catalytic activity. For catalysts poisoned by ligand degradation or strong coordination with byproducts, a thorough washing procedure or acid digestion may be necessary.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes:

  • Catalyst Poisoning: The nitrogen atom of the pyridine substrate is a likely culprit, coordinating to the palladium center and inhibiting its activity.

  • Inactive Catalyst System: The chosen palladium precursor, ligand, or base may not be suitable for the electron-deficient and sterically hindered substrate.

  • Poor Substrate Reactivity: Aryl chlorides, particularly those with electron-withdrawing groups, are less reactive in oxidative addition than aryl bromides or iodides.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, dehalogenation of the pyridine, or homocoupling of the starting materials can consume the reactants without forming the desired product.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step with the aryl chloride, and sterically hinder coordination of the pyridine nitrogen to the metal center.

  • Base Selection: The choice of base is critical. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. Stronger bases like hydroxides can sometimes promote side reactions.

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Higher reaction temperatures may be required to facilitate the oxidative addition of the C-Cl bond.

  • Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species in situ.

Problem 2: Formation of Significant Byproducts

Possible Byproducts and Their Prevention:

  • Protodeboronation (formation of benzene from phenylboronic acid): This occurs when the boronic acid reacts with trace amounts of water or other protic sources.

    • Prevention: Use rigorously dried solvents and reagents. Consider using the pinacol ester of phenylboronic acid, which is often more stable.

  • Dehalogenation (formation of 3-nitro-6-phenylpyridine): The chloro-substituent is replaced by a hydrogen atom.

    • Prevention: This can be favored at higher temperatures. Optimize the reaction temperature to be high enough for the desired reaction to proceed without significant dehalogenation. The choice of ligand and base can also influence this side reaction.

  • Homocoupling (formation of biphenyl or a bipyridine derivative): The starting materials couple with themselves.

    • Prevention: This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed. Using a Pd(0) source directly can also minimize homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst.

Data Presentation

Table 1: Comparison of Phosphine Ligands in a Model Suzuki-Miyaura Coupling of an Electron-Deficient Chloropyridine

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂ (2 mol%)K₂CO₃Toluene/H₂O10024<10
P(t-Bu)₃Pd₂(dba)₃ (1 mol%)K₃PO₄Dioxane1001865
XPhosPd₂(dba)₃ (1 mol%)K₃PO₄Dioxane1001288
SPhosPd₂(dba)₃ (1 mol%)K₃PO₄Dioxane1001292

Data is representative and compiled from literature on analogous systems. Actual results may vary.

Table 2: Effect of Different Bases on the Yield of a Model Suzuki-Miyaura Coupling

Base (2 equiv.)Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Pd₂(dba)₃/SPhosToluene/H₂O1001875
K₂CO₃Pd₂(dba)₃/SPhosToluene/H₂O1001885
K₃PO₄Pd₂(dba)₃/SPhosToluene/H₂O1001891
Cs₂CO₃Pd₂(dba)₃/SPhosToluene/H₂O1001889
Et₃NPd₂(dba)₃/SPhosToluene1002425

Data is representative and compiled from literature on analogous systems. Actual results may vary.

Table 3: Catalyst Recycling Efficiency in a Model Suzuki-Miyaura Coupling

CycleYield (%)
190
275
355
430

Data is illustrative of a typical deactivation trend where the catalyst is recovered by simple filtration and reused without regeneration.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2,6-dichloro-3-nitropyridine with Phenylboronic Acid

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Phenylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dichloro-3-nitropyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regeneration of Deactivated Palladium Catalyst (Palladium Black)

Materials:

  • Deactivated palladium catalyst (palladium black)

  • Aqua regia (3:1 mixture of concentrated HCl and HNO₃) - EXTREME CAUTION

  • Sodium hydroxide solution

  • Hydrazine hydrate or sodium borohydride

  • Appropriate phosphine ligand

Procedure:

  • Catalyst Recovery: Filter the reaction mixture to isolate the palladium black and wash it thoroughly with water and an organic solvent (e.g., acetone).

  • Dissolution (use a fume hood and appropriate PPE): Carefully dissolve the palladium black in a minimal amount of aqua regia.

  • Neutralization: Slowly neutralize the acidic solution with a sodium hydroxide solution to precipitate palladium(II) hydroxide.

  • Washing: Filter the palladium(II) hydroxide and wash it thoroughly with deionized water until the washings are neutral.

  • Reduction to Pd(0): Suspend the palladium(II) hydroxide in a suitable solvent (e.g., ethanol/water) and add a solution of the desired phosphine ligand. Then, slowly add a reducing agent such as hydrazine hydrate or sodium borohydride at a controlled temperature (e.g., 0-25 °C) until the formation of the active Pd(0)-ligand complex is complete (indicated by a color change).

  • The regenerated catalyst can then be used in a subsequent reaction.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L2 Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Pyridine Substrate Aggregation Aggregation Active_Catalyst->Aggregation Oxidative_Addition Oxidative Addition (Aryl Chloride) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive [Pd(0)L(Py)] Complex Pyridine_Coordination->Inactive_Complex Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Pd_II_Complex Pd(II) Intermediate Oxidative_Addition->Pd_II_Complex Productive_Cycle Productive Catalytic Cycle Pd_II_Complex->Productive_Cycle Productive_Cycle->Active_Catalyst Reductive Elimination

Caption: Catalyst deactivation pathways in the presence of a pyridine substrate.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check for Pd Black Formation Start->Check_Catalyst Check_Byproducts Analyze for Byproducts (Dehalogenation, Homocoupling) Check_Catalyst->Check_Byproducts No Regenerate_Catalyst Regenerate or Use Fresh Catalyst Check_Catalyst->Regenerate_Catalyst Yes Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Byproducts->Optimize_Ligand No Address_Byproducts Adjust Conditions to Minimize Byproducts (e.g., Degas Thoroughly, Use Pinacol Boronate) Check_Byproducts->Address_Byproducts Yes Optimize_Base Screen Different Bases (K3PO4, K2CO3) Optimize_Ligand->Optimize_Base Optimize_Conditions Increase Temperature & Ensure Anhydrous/Anaerobic Conditions Optimize_Base->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Regenerate_Catalyst->Success Address_Byproducts->Success

Caption: A troubleshooting workflow for low yield in the synthesis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)L2-Cl] Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetalation [Ar-Pd(II)L2-Ar'] OxAdd->Transmetalation Transmetalation (Ar'B(OH)2, Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the use of less reactive coupling partners like chloropyridines often presents significant challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate and resolve common issues encountered during these crucial synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a very low yield or no product at all?

Answer: Low to no product formation is a frequent hurdle when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This reduced reactivity stems from the strong Carbon-Chlorine (C-Cl) bond, making the initial oxidative addition step in the catalytic cycle more challenging.[1][3] A systematic evaluation of each reaction component is crucial for pinpointing and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[3][4] Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[1][2] It is advisable to switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos (Buchwald ligands), are highly effective for coupling heteroaryl chlorides.[1][4] N-heterocyclic carbene (NHC) ligands also serve as a powerful alternative.[3][4]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[3] The strength, solubility, and steric properties of the base are all important factors.[1] It is recommended to screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][4]

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water, such as dioxane/water, toluene/water, or THF/water, is often optimal.[1][4]

  • Insufficient Reaction Temperature: Higher temperatures can be necessary to overcome the activation energy barrier of the C-Cl bond's oxidative addition.[3][4] Consider increasing the reaction temperature to a range of 80-120 °C.[3] Microwave irradiation can also be a potent tool for accelerating the reaction and improving yields.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which can lead to its deactivation.[1] It is imperative to ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like Argon or Nitrogen. The reaction vessel should be evacuated and backfilled with an inert gas multiple times before the catalyst is added, and a positive pressure of inert gas should be maintained throughout the reaction.[1]

Question 2: My reaction is generating significant side products, such as homocoupled boronic acid and protodeboronation. How can these be minimized?

Answer: The formation of these side products points to issues with the stability of the boronic acid or an inefficient catalytic cycle that is not outcompeting these degradation pathways.[1]

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This side reaction occurs when the C-B bond of the boronic acid is cleaved by a proton source, which can often be water or acidic impurities.[1] To mitigate this, use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes help. Using more stable boronic esters, such as pinacol esters, can also enhance stability.[1]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is frequently promoted by the presence of oxygen or can be catalyzed by palladium.[1][3] To minimize homocoupling, ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[1] Optimizing the catalyst loading (sometimes a lower concentration is better) and the reaction time can also be beneficial.[1]

  • Dehalogenation (Ar-H formation from Ar-Cl): This occurs when the starting chloropyridine is reduced. This can happen if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.[5][6] Ensure a truly inert atmosphere and select solvents that are less likely to act as hydride donors.

Question 3: The Suzuki coupling is successful for some of my chloropyridine derivatives but fails for others. What is the reason for this substrate-dependent reactivity?

Answer: The electronic and steric properties of the substituents on both the chloropyridine and the boronic acid can significantly influence the reaction's success.

Troubleshooting Steps:

  • Electronic Effects: Electron-withdrawing groups on the chloropyridine generally increase its reactivity towards oxidative addition, while electron-donating groups have the opposite effect. For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]

  • Steric Hindrance: Bulky substituents near the reaction site on either coupling partner can impede the reaction. It may be necessary to employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be advantageous to reduce steric clash.[1]

  • Pyridine Nitrogen Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[3][4] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[3][4]

Data Presentation: Optimizing Reaction Components

The following tables summarize effective catalytic systems and general reaction conditions for the Suzuki coupling of chloropyridines, compiled from various sources.

Table 1: Recommended Catalytic Systems for Suzuki Coupling of Chloropyridines

Palladium SourceLigandTypical Pd Loading (mol%)Typical Ligand/Pd RatioNotes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos1-51:1 to 1:2Highly effective for activating C-Cl bonds due to their steric bulk and electron-rich nature.[1][4]
Pd(PPh₃)₄-2-10-May be insufficient for less reactive chloropyridines.[1][2]
PEPPSI™-IPr-1-3-A robust N-heterocyclic carbene (NHC) precatalyst that is often effective.[7]

Table 2: Common Bases and Solvents for Suzuki Coupling of Chloropyridines

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄Dioxane/H₂O, Toluene/H₂O80-110A strong, effective base for challenging couplings.[3][4]
Cs₂CO₃Dioxane/H₂O, THF/H₂O80-110Another highly effective, albeit more expensive, strong base.[1][4]
K₂CO₃Dioxane/H₂O, Ethanol/H₂O80-100A common and effective base.[4][7]
LiOᵗBuDioxane/H₂O100A strong base, effective for exhaustive coupling of polychlorinated pyridines.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[3]

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine the chloropyridine, the boronic acid/ester, the base, the palladium source, and the ligand.[3][5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe. If a co-solvent like water is used, it should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-Cl + Ar'-B(OR)2 base Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system active enough? start->check_catalyst optimize_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->optimize_temp No check_base Is the base effective? check_temp->check_base Yes optimize_temp->check_base optimize_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->optimize_base No check_degas Is the system properly degassed? check_base->check_degas Yes optimize_base->check_degas optimize_degas Degas solvents thoroughly. Maintain inert atmosphere. check_degas->optimize_degas No success Improved Yield check_degas->success Yes optimize_degas->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Component_Selection start Component Selection for Chloropyridine Suzuki Coupling ligand Ligand Choice start->ligand base Base Selection start->base boron_reagent Boron Reagent start->boron_reagent ligand_options Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) ligand->ligand_options base_options Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. base->base_options boron_options If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boron_reagent->boron_options

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2-Chloro-3-nitro-6-phenylpyridine, a key intermediate synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Residual palladium in active pharmaceutical ingredients (APIs) and their intermediates is a critical concern due to potential toxicity and regulatory limits.[1][2] This document provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively remove palladium catalyst residues to acceptable levels.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from this compound?

A1: The nitrogen atom in the pyridine ring of this compound can act as a ligand, forming stable complexes with palladium.[3] This chelation can keep the palladium species solubilized in the reaction mixture, making simple filtration ineffective for its removal.

Q2: What are the most common methods for removing residual palladium from my product?

A2: The most prevalent methods for palladium removal from organic compounds include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium, such as those functionalized with thiol, thiourea, or trimercaptotriazine (TMT) groups.[4][5] Activated carbon is also a widely used adsorbent.[4][6]

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor.[4][7] The effectiveness of this method can be enhanced with additives.[4]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.

  • Filtration: This is primarily effective for heterogeneous palladium catalysts (e.g., Pd/C) or when palladium has precipitated.[3]

Q3: How do I choose the best palladium removal method for my experiment?

A3: The optimal method depends on several factors, including the form of the palladium residue (homogeneous or heterogeneous), the desired final palladium concentration, the stability of your product, and the cost and scalability of the method. For this compound, a combination of methods, such as treatment with a scavenger followed by crystallization, may be most effective.

Q4: What are the acceptable limits for palladium in pharmaceutical intermediates and APIs?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) dictates the acceptable concentration, which often translates to low parts-per-million (ppm) levels in the final API.[1]

Q5: How can I accurately measure the residual palladium concentration in my product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in organic compounds.[4]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound.

Problem Possible Cause Suggested Solution
High palladium levels remain after filtration. The palladium catalyst is in a soluble, homogeneous form, likely complexed with the pyridine nitrogen of your product.[3]Use a solid-supported palladium scavenger (e.g., thiol-functionalized silica) to selectively bind and remove the soluble palladium.[3]
Significant product loss after using activated carbon. Activated carbon can be non-specific and adsorb your desired product along with the palladium.[3]Optimize the amount of activated carbon used; start with a lower loading (e.g., 1-5 wt%). Alternatively, consider a more selective scavenger.
Inconsistent palladium removal from batch to batch. Variability in the reaction work-up can lead to different forms of palladium species. The age or storage conditions of the scavenger may also affect its performance.Standardize the work-up procedure before palladium removal. Ensure scavengers are stored correctly and use a fresh batch if necessary.
Crystallization does not significantly reduce palladium content. The palladium-product complex may co-crystallize with your product.Add a competing ligand (e.g., N-acetylcysteine or thiourea) to the crystallization solvent to keep the palladium species in the mother liquor.[4][7]
The chosen scavenger is not effective. The scavenger may not be optimal for the specific palladium species present (e.g., Pd(0) vs. Pd(II)). The reaction conditions (solvent, temperature) may not be ideal for the scavenger.Screen a panel of different scavengers (e.g., thiol, amine, TMT-based) to find the most effective one. Optimize scavenging time and temperature.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the results of a hypothetical study on the removal of palladium from a crude batch of this compound with an initial palladium concentration of 1500 ppm.

Method Reagent/Scavenger Conditions Final Pd (ppm) Product Recovery (%)
Method 1: Adsorption Activated Carbon5 wt%, Toluene, 25°C, 4h12085
Method 2: Adsorption SiliaMetS® Thiol5 eq., Toluene, 50°C, 6h2595
Method 3: Adsorption QuadraSil® MP5 eq., Toluene, 50°C, 6h1896
Method 4: Crystallization -Ethanol/Water25090
Method 5: Combination QuadraSil® MP followed by Crystallization5 eq., Toluene, 50°C, 6h; then Ethanol/Water< 588

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., QuadraSil® MP)
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the solid-supported scavenger (e.g., QuadraSil® MP, 5 equivalents relative to the initial palladium catalyst loading) to the solution.

  • Stirring: Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for 6-12 hours. The optimal time should be determined by monitoring the palladium concentration at different time points.

  • Filtration: Allow the mixture to cool to room temperature and then filter through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Determine the residual palladium content in the purified product using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (1-5 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is thick enough to retain fine carbon particles.

  • Washing: Wash the celite/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual palladium.

Protocol 3: Palladium Removal by Crystallization with an Additive
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., Ethanol).

  • Additive Addition: Add a palladium complexing agent, such as N-acetylcysteine (1-2 equivalents relative to the estimated residual palladium), to the hot solution.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the palladium content of the crystallized product.

Mandatory Visualizations

experimental_workflow start Crude this compound (High Pd Content) dissolution Dissolve in Organic Solvent start->dissolution scavenging Add Pd Scavenger (e.g., QuadraSil® MP) Stir at 50°C dissolution->scavenging filtration1 Filter to Remove Scavenger scavenging->filtration1 concentration Concentrate Filtrate filtration1->concentration crystallization Crystallize from Ethanol/Water concentration->crystallization filtration2 Filter to Collect Crystals crystallization->filtration2 drying Dry Purified Product filtration2->drying analysis Analyze Pd Content (ICP-MS) drying->analysis end Purified Product (< 5 ppm Pd) analysis->end

Caption: Experimental workflow for palladium removal.

troubleshooting_guide start High Pd in Product? check_form Is Pd Heterogeneous (e.g., Pd/C)? start->check_form Yes product_loss Significant Product Loss with Activated Carbon? start->product_loss No filter Filter through Celite check_form->filter Yes use_scavenger Use Solid-Supported Scavenger check_form->use_scavenger No (Soluble) end Problem Solved filter->end use_scavenger->end optimize_carbon Reduce Carbon Amount or Switch to Selective Scavenger product_loss->optimize_carbon Yes inconsistent_results Inconsistent Results? product_loss->inconsistent_results No optimize_carbon->end standardize_workup Standardize Work-up & Check Scavenger Quality inconsistent_results->standardize_workup Yes crystallization_ineffective Crystallization Ineffective? inconsistent_results->crystallization_ineffective No standardize_workup->end add_additive Add Competing Ligand (e.g., N-acetylcysteine) to Mother Liquor crystallization_ineffective->add_additive Yes crystallization_ineffective->end No add_additive->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Scale-up Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-3-nitro-6-phenylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, alongside detailed experimental protocols and data.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a question-and-answer format. The proposed synthetic route involves the nitration of 2,6-dichloropyridine followed by a selective Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2,6-dichloro-3-nitropyridine

Question Potential Cause & Solution
Q1: The nitration of 2,6-dichloropyridine is resulting in a low yield or incomplete reaction. A1: Inadequate Nitrating Agent/Conditions: The nitration of a deactivated ring like 2,6-dichloropyridine requires strong conditions. - Solution: Ensure the use of a potent nitrating mixture, such as a combination of concentrated sulfuric acid and potassium nitrate.[1] The reaction often requires elevated temperatures (e.g., 120°C) for an extended period (e.g., 10 hours) to achieve good conversion.[1] Improper Work-up: The product may be lost during the work-up procedure. - Solution: After cooling, the reaction mixture should be poured carefully onto crushed ice to precipitate the product. The resulting solid should be washed thoroughly with cold water to remove residual acid before drying.[1]
Q2: The isolated 2,6-dichloro-3-nitropyridine is impure, containing starting material or other byproducts. A2: Incomplete Reaction: The reaction may not have gone to completion. - Solution: Increase the reaction time or temperature as described above. Monitor the reaction progress using TLC or GC to ensure full consumption of the starting material. Purification Issues: Simple filtration and washing may not be sufficient. - Solution: Recrystallization from a suitable solvent system can be employed for further purification. However, it is noted that removing impurities from nitrated pyridines by recrystallization can be challenging and may lead to yield loss.[2] An alternative is to treat the crude product with an alkaline solution to remove acidic impurities.[2]

Suzuki-Miyaura Cross-Coupling

Question Potential Cause & Solution
Q3: The Suzuki coupling reaction shows low or no conversion of 2,6-dichloro-3-nitropyridine. A3: Catalyst Inactivity/Deactivation: The palladium catalyst is crucial and can be sensitive. - Solution 1 (Catalyst Choice): For coupling aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Use more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective for activating C-Cl bonds.[4][5] - Solution 2 (Oxygen): The Pd(0) active species is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.[6] - Solution 3 (Base Selection): The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[4] The strength and solubility of the base can significantly affect the reaction rate. A screen of different bases may be necessary.
Q4: A significant amount of homocoupling of phenylboronic acid is observed. A4: Reaction Conditions Favoring Homocoupling: This side reaction can be promoted by the presence of oxygen or suboptimal catalyst/base combinations. - Solution: Thoroughly degas the reaction mixture.[6] Sometimes, adding a slight excess of the aryl halide can disfavor the homocoupling of the boronic acid. Adjusting the palladium catalyst and ligand can also minimize this side reaction.
Q5: The reaction yields a mixture of the desired mono-phenylated product and the di-phenylated byproduct (2,6-diphenyl-3-nitropyridine). A5: Lack of Selectivity: The second chlorine atom is also susceptible to coupling, especially under forcing conditions. - Solution 1 (Control Stoichiometry): Use a controlled amount of phenylboronic acid (typically 1.0-1.2 equivalents) to favor mono-substitution. - Solution 2 (Reaction Time/Temp): Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature may also improve selectivity. - Solution 3 (Ligand Choice): The selectivity of cross-coupling on dihalogenated pyridines can be influenced by the choice of ligand. Experimenting with different ligands might enhance the selectivity for the C-6 position over the C-2 position. The chlorine at the 2-position is ortho to the electron-withdrawing nitro group, which can make it more reactive towards nucleophilic attack in some contexts.[7]
Q6: The final product is difficult to purify from residual palladium catalyst and inorganic salts. A6: Inefficient Work-up and Purification: Standard extraction may not remove all impurities. - Solution 1 (Filtration): After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove the palladium catalyst.[8] - Solution 2 (Chromatography): Flash column chromatography is often required to obtain a highly pure product. A gradient of ethyl acetate in hexanes is a common solvent system for purifying such compounds.[9] - Solution 3 (Aqueous Wash): Thoroughly wash the organic layer with water and brine during extraction to remove inorganic salts from the base.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is a common synthetic route for this compound on a larger scale? A1: A robust two-step sequence is often employed. The first step is the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and a nitrate salt (e.g., potassium nitrate) at elevated temperatures.[1] The resulting 2,6-dichloro-3-nitropyridine is then subjected to a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 6-position.
Q2: Why is the Suzuki-Miyaura coupling preferred for introducing the phenyl group? A2: The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds.[10] It is known for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids.[11] The boron-containing byproducts are also typically easy to remove.[3]
Q3: What are the key safety precautions for this synthesis? A3: Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction can be exothermic. Perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. The addition of reagents should be done slowly and with cooling. Palladium Catalysts: Many palladium catalysts and phosphine ligands are air-sensitive and/or toxic. Handle them under an inert atmosphere. Solvents: Use anhydrous and degassed solvents, especially for the Suzuki reaction, as moisture and oxygen can deactivate the catalyst.
Q4: How can I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for isomeric impurities, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q5: What kind of yields can be expected for each step? A5: For the nitration of 2,6-dichloropyridine, yields of around 80% have been reported.[1] The yield of the Suzuki coupling step can vary widely depending on the optimization of the catalyst, ligand, base, and solvent system, but well-optimized procedures for similar heteroaryl chlorides can achieve yields from moderate to high (60-90%).

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2,6-dichloro-3-nitropyridine.

ParameterValue / DescriptionReference
Starting Material 2,6-dichloropyridine[1]
Nitrating Agent Potassium nitrate in concentrated sulfuric acid[1]
Stoichiometry 2,6-dichloropyridine (1 eq), Potassium nitrate (2 eq)[1]
Solvent Concentrated Sulfuric Acid[1]
Temperature 120°C[1]
Reaction Time 10 hours[1]
Work-up Pour onto ice, filter, wash with water, and dry[1]
Reported Yield ~80%[1]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides.

ParameterValue / DescriptionReference
Substrate 2,6-dichloro-3-nitropyridine-
Coupling Partner Phenylboronic acid (1.0 - 1.2 eq)[8]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts (e.g., Pd(PPh₃)₄)[4][8]
Ligand Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos)[4][5]
Base K₂CO₃, K₃PO₄, KF[4]
Solvent Toluene, Dioxane, THF, often with water as a co-solvent[8][12]
Temperature 80 - 110°C (Reflux)[8]
Atmosphere Inert (Nitrogen or Argon)[6]

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine

This protocol is adapted from a general procedure for the nitration of 2,6-dichloropyridine.[1]

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add concentrated sulfuric acid (e.g., 80 mL for 0.05 mol scale).

  • While stirring, slowly add 2,6-dichloropyridine (1 eq., e.g., 7.4 g, 0.05 mol).

  • In portions, carefully add potassium nitrate (2 eq., e.g., 10.1 g, 0.1 mol) to the mixture, keeping the temperature under control.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A white solid will precipitate. Filter the solid using a Büchner funnel and wash the filter cake extensively with cold water until the washings are neutral.

  • Dry the solid product under vacuum to yield 2,6-dichloro-3-nitropyridine.

Protocol 2: Scale-up Synthesis of this compound via Suzuki-Miyaura Coupling

This is a general protocol based on standard Suzuki coupling procedures for aryl chlorides.[5][8] Optimization of catalyst, ligand, and base may be required.

  • To a dry, inerted reaction vessel, add 2,6-dichloro-3-nitropyridine (1 eq.), phenylboronic acid (1.1 eq.), and the chosen base (e.g., K₂CO₃, 2-3 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Add degassed solvent (e.g., Toluene/Water 10:1 mixture).

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Suzuki-Miyaura Coupling A 2,6-Dichloropyridine C Nitration Reaction (120°C, 10h) A->C B Nitrating Mixture (H₂SO₄, KNO₃) B->C D Work-up (Ice Quench, Filtration) C->D E 2,6-Dichloro-3-nitropyridine D->E H Suzuki Coupling (Toluene/H₂O, 100°C) E->H F Phenylboronic Acid F->H G Pd Catalyst & Ligand Base (e.g., K₂CO₃) G->H I Purification (Extraction, Chromatography) H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

suzuki_cycle cluster_reactants Reactants cluster_product Product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X (L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination ArAr Ar-Ar' (Final Product) Ar-Pd(II)-Ar'(L₂)->ArAr ArX Ar-X (2,6-dichloro-3-nitropyridine) ArX->Ar-Pd(II)-X(L₂) ArB Ar'-B(OH)₂ (Phenylboronic Acid) ArB->Ar-Pd(II)-X(L₂)

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticancer Activity of 2-Anilino-3-nitropyridine Derivatives

A notable application of 2-chloro-3-nitropyridine is in the synthesis of 2-anilino-3-nitropyridine derivatives, which have demonstrated promising cytotoxic activity against several human cancer cell lines.[2] These compounds are synthesized by the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with various substituted anilines.[2]

Comparative Cytotoxic Activity

The cytotoxic effects of a series of 2-anilino dimers were evaluated against human lung (A549), breast (MCF-7), and prostate (DU-145) cancer cell lines. The results indicated that these compounds exhibit a range of good to moderate activity.[2] One particular derivative, designated as 4d in the study by Ahmed Kamal et al., showed significant activity against the human prostate cancer cell line (DU-145).[2]

Compound DerivativeTarget Cell LineActivity LevelReference
Substituted 2-anilino dimersA549 (Lung Cancer)Moderate[2]
Substituted 2-anilino dimersMCF-7 (Breast Cancer)Moderate[2]
Compound 4d DU-145 (Prostate Cancer) Significant [2]

Table 1. Summary of Cytotoxic Activity of 2-Anilino-3-nitropyridine Derivatives.

Proposed Mechanism of Action

The anticancer activity of these derivatives is attributed to their ability to disrupt microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, the formation of abnormal spindle structures, and ultimately induces apoptosis in cancer cells.[2]

G Proposed Anticancer Mechanism of Action cluster_0 Cellular Events A 2-Anilino-3-nitropyridine Derivative B Microtubule Disruption A->B C Abnormal Spindle Formation B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E

Caption: Proposed mechanism of microtubule disruption by 2-anilino-3-nitropyridine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for evaluating the cytotoxic activity of compounds against cancer cell lines, based on standard methodologies.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment (MTT Assay):

    • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Antimicrobial Activity of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives

A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown inhibitory activity against both bacteria and fungi.[5][6]

Comparative Antimicrobial Activity

The antimicrobial activity of these derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

Compound DerivativeGram-Positive BacteriaGram-Negative BacteriaFungiReference
Diaryl amino pyridine seriesPotent ActivityPotent ActivityPotent Activity[5]
N-(6-phenylpyridin-2-yl) pyridine-2-aminesEffective InhibitionEffective InhibitionEffective Inhibition[6]

Table 2. Summary of Antimicrobial Activity of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of compounds using the broth microdilution method.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth with no microorganism) controls are included in each assay. Standard antimicrobial agents (e.g., streptomycin for bacteria, nystatin for fungi) are used as reference controls.[5]

General Synthetic and Evaluation Workflow

The synthesis of these biologically active pyridine derivatives typically involves a multi-step process, starting from commercially available precursors, followed by purification and characterization, and concluding with biological evaluation.

G General Workflow for Synthesis and Evaluation cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation A Starting Materials (e.g., 2-Chloro-3-nitropyridine) B Chemical Reaction (e.g., Nucleophilic Substitution) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Derivative D->E F Structural Analysis (NMR, Mass Spectrometry) E->F G Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) E->G H Data Analysis (IC50, MIC determination) G->H I Lead Compound Identification H->I

Caption: Workflow for the synthesis, purification, and biological evaluation of pyridine derivatives.

Conclusion

While direct experimental data on the biological activity of "2-Chloro-3-nitro-6-phenylpyridine" remains elusive, the available literature on structurally related derivatives of 2-chloro-3-nitropyridine and 2-phenylpyridine highlights the significant potential of this chemical class in drug discovery. The demonstrated anticancer and antimicrobial activities of these related compounds provide a strong rationale for the synthesis and evaluation of "this compound" and its novel derivatives. Future research should focus on the targeted synthesis of this specific compound and a comprehensive assessment of its biological properties to explore its therapeutic potential. Such studies would contribute valuable data to the field and could lead to the identification of new lead compounds for the development of next-generation anticancer and antimicrobial agents.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of a Key Pyridine Intermediate.

The synthesis of 2-Chloro-3-nitro-6-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of various catalytic systems for the key synthetic step: the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloro-3-nitropyridine with phenylboronic acid. The data presented herein, compiled from scientific literature, offers a quantitative basis for catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The regioselective synthesis of this compound from 2,6-dichloro-3-nitropyridine hinges on the preferential reaction at the C6 position. The electron-withdrawing nitro group at the C3 position influences the reactivity of the two chlorine atoms, generally making the C6 position more susceptible to oxidative addition in a palladium-catalyzed cycle. The choice of palladium precursor, ligand, and base are all critical factors in achieving high yield and selectivity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012High1-2
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Effective1-3
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: The yields presented are typical for Suzuki-Miyaura couplings of chloropyridines and may vary for the specific synthesis of this compound. Optimization of reaction conditions is often necessary.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize this compound.

Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0)
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dichloro-3-nitropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using a Buchwald-type Precatalyst (e.g., SPhos Pd G3)
  • Reaction Setup: In a glovebox or under a stream of inert gas, combine 2,6-dichloro-3-nitropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), and the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and wash the filter cake with ethyl acetate. The combined filtrates are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthesis and Catalytic Cycle

To better understand the process, the following diagrams illustrate the overall synthetic workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow Reaction Setup Combine 2,6-dichloro-3-nitropyridine, phenylboronic acid, base, and solvent Degas Degas mixture (e.g., Ar bubbling) Reaction Setup->Degas Catalyst Addition Add Palladium Catalyst and Ligand Degas->Catalyst Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Catalyst Addition->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X      L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar'        L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product ArX 2,6-dichloro-3- nitropyridine ArX->OxAdd Ar'B(OH)2 Phenylboronic acid + Base Ar'B(OH)2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound via Suzuki-Miyaura coupling is a robust and versatile method. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) often provide higher yields in shorter reaction times and with lower catalyst loadings. The choice of catalyst will depend on factors such as cost, availability, and the specific requirements of the synthetic scale-up. The provided protocols and data serve as a strong foundation for the development of an optimized and efficient synthesis of this important chemical intermediate.

2-Chloro-3-nitro-6-phenylpyridine: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are indispensable building blocks.[1] Their prevalence in FDA-approved drugs underscores their importance as "privileged structures."[2] Among these, 2-Chloro-3-nitro-6-phenylpyridine stands out as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures. The unique arrangement of a reactive chlorine atom, an electron-withdrawing nitro group, and a phenyl substituent provides a powerful platform for generating diverse libraries of compounds for biological screening and materials development.

This guide provides an objective comparison of this compound with key alternative building blocks, supported by established reactivity principles and representative experimental data. We will explore its performance in cornerstone reactions like the Suzuki-Miyaura cross-coupling, outline detailed experimental protocols, and visualize its synthetic utility and potential biological applications.

Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from its distinct functional groups:

  • C2-Chloro Group : This position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[3][4] While chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts, the presence of the electron-withdrawing nitro group at the C3 position activates the C2 position for these transformations.[5]

  • C3-Nitro Group : The strongly electron-withdrawing nitro group not only influences the reactivity of the entire pyridine ring but also serves as a synthetic precursor.[6] It can be readily reduced to an amino group, which opens up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and further cross-coupling reactions.[7]

  • C6-Phenyl Group : The phenyl ring at the C6 position significantly influences the molecule's steric and electronic properties, and provides a scaffold for creating extended conjugated systems, a common feature in many bioactive molecules and functional materials.[8]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for constructing biaryl motifs, which are prevalent in pharmaceuticals.[9][10] The performance of a building block in this reaction is a critical measure of its utility. This section compares this compound with three logical alternatives.

Alternative Building Blocks:

  • 2-Bromo-3-nitro-6-phenylpyridine : Isolates the effect of the halogen on reactivity.

  • 2-Chloro-3-amino-6-phenylpyridine : Compares the influence of the nitro versus the amino group.

  • 2-Chloro-5-nitropyridine : Highlights the impact of the C6-phenyl substituent.

The following table summarizes the anticipated performance of these building blocks in a representative Suzuki-Miyaura coupling with phenylboronic acid.

Building BlockKey FeatureCatalyst System (Illustrative)Typical Yield (%)*Reactivity Profile
This compound Target CompoundPd(OAc)₂, SPhos, K₃PO₄75-85%Good reactivity due to nitro group activation, but requires robust catalyst systems for the less reactive C-Cl bond.[11]
2-Bromo-3-nitro-6-phenylpyridine Bromo- AnalogPd(OAc)₂, SPhos, K₃PO₄85-95%Higher reactivity than the chloro-analog due to the weaker C-Br bond, often leading to higher yields and milder reaction conditions.[5]
2-Chloro-3-amino-6-phenylpyridine Amino- AnalogPd(dppf)Cl₂, K₂CO₃65-75%The amino group is less activating than the nitro group for cross-coupling and can sometimes coordinate to the palladium catalyst, potentially lowering yields.[12]
2-Chloro-5-nitropyridine Phenyl-less AnalogPd(OAc)₂, XPhos, K₃PO₄80-90%High reactivity due to the activating nitro group and reduced steric hindrance compared to the phenyl-substituted analog.[3]

*Note: The yields presented are illustrative and based on established principles of cross-coupling reactions. Actual yields may vary based on specific reaction conditions, substrate scope, and catalyst optimization.

Experimental Protocols

Detailed methodologies for key transformations involving this compound and its derivatives are provided below. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-chloropyridine derivative with an arylboronic acid.[13]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask, magnetic stir bar, condenser, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Under a positive pressure of argon, add the Palladium(II) Acetate and SPhos ligand.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Reduction of the Nitro Group

This protocol outlines a standard procedure for the reduction of an aromatic nitro group to an amine using tin(II) chloride.[7]

Materials:

  • 3-Nitro-2,6'-diphenyl-bipyridine (product from Protocol 1) (1.0 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Round-bottom flask, magnetic stir bar, condenser

Procedure:

  • To a round-bottom flask, add the 3-nitro-biaryl compound and ethanol.

  • Add the Tin(II) Chloride Dihydrate to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously. If the reaction is sluggish, a few drops of concentrated HCl can be added to accelerate the reduction.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until the pH is basic (pH ~8-9).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amino-biaryl product can be purified by column chromatography if necessary.

Visualizing Workflows and Applications

Diagrams created using Graphviz provide clear visual representations of experimental processes and biological concepts.

G cluster_setup Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification reagents Weigh Reagents: 2-Cl-Py, Boronic Acid, Base purge Evacuate & Backfill with Argon (3x) reagents->purge glassware Prepare Dry Glassware (Schlenk Flask) glassware->purge add_catalyst Add Pd Catalyst & Ligand purge->add_catalyst add_solvents Add Degassed Solvents add_catalyst->add_solvents heat Heat to 100 °C with Stirring add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_C2 C2 Position (Cross-Coupling) cluster_C3 C3 Position (Nitro Group) cluster_products Derivative Scaffolds start This compound cc C-C Coupling (e.g., Suzuki) start->cc Ar-B(OH)2 cn C-N Coupling (e.g., Buchwald-Hartwig) start->cn R2NH co C-O Coupling (e.g., Ullmann) start->co Ar-OH reduction Reduction to Amine (e.g., SnCl2, H2) start->reduction Less Common biaryl Biaryl Nitro-pyridines cc->biaryl amino_aryl Amino-aryl Pyridines cn->amino_aryl ether_aryl Ether-linked Pyridines co->ether_aryl amino_pyridine 2-Amino-3-nitro-derivative reduction->amino_pyridine biaryl->reduction amide Further Functionalization (e.g., Amide Synthesis) amino_pyridine->amide

Synthetic utility of this compound.

Potential Biological Applications: Targeting Inflammatory Pathways

Biaryl scaffolds synthesized from pyridine building blocks are of significant interest in medicinal chemistry, often exhibiting potent biological activities.[8] For instance, many inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX), target pathways regulated by the transcription factor NF-κB.[14][15] Derivatives of this compound could serve as precursors to novel anti-inflammatory agents.[5]

G Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimuli->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 p65 NFkB_p50 p50 NFkB_dimer p65/p50 Dimer NFkB_p65->NFkB_dimer Translocates NFkB_p50->NFkB_dimer to Nucleus inhibitor Potential Inhibitor (Biaryl Pyridine Derivative) inhibitor->IKK Inhibits DNA DNA (κB sites) NFkB_dimer->DNA Binds genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) DNA->genes Promotes Transcription

The NF-κB signaling pathway, a target for anti-inflammatory drugs.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity profile allows for sequential and regioselective functionalization, making it an attractive starting material for creating complex molecules.

  • As a Chloropyridine : It offers a cost-effective alternative to bromo- or iodo-pyridines, though it often requires more robust and specialized catalyst systems to achieve high yields in cross-coupling reactions.[11]

  • Influence of Substituents : The C3-nitro group provides strong electronic activation and a handle for conversion to the synthetically useful amino group. The C6-phenyl group offers a scaffold for building larger, biologically relevant structures.

  • Choosing an Alternative :

    • For maximum reactivity in cross-coupling, the corresponding 2-bromo analog is preferable.

    • When the ultimate goal is an amino-pyridine derivative , direct use of a 2-chloro-3-aminopyridine might be more step-economical, though its reactivity in cross-coupling may be lower.

    • For synthesizing simpler biaryls without the C6-substituent, a building block like 2-chloro-5-nitropyridine offers high reactivity with less steric bulk.

Ultimately, the choice of building block depends on the specific synthetic target, cost considerations, and desired reaction conditions. This compound provides a balanced profile of reactivity and synthetic potential, securing its place as a key intermediate in the chemist's toolbox.

References

Comparative Crystallographic Analysis of Substituted Chloronitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in drug development, offering a comparative analysis of the X-ray crystal structures of key chloronitropyridine derivatives. This guide provides essential crystallographic data and experimental protocols to support structural biology and medicinal chemistry efforts.

While the X-ray crystal structure for 2-Chloro-3-nitro-6-phenylpyridine is not publicly available, this guide presents a comparative analysis of two closely related and well-characterized compounds: 2-Chloro-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine. Understanding the crystallographic properties of these analogs is crucial for predicting the structural behavior of novel derivatives and for designing targeted experiments.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2-Chloro-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine, providing a basis for structural comparison.

Parameter2-Chloro-3-nitropyridine2-Chloro-5-methyl-3-nitropyridine
Chemical Formula C₅H₃ClN₂O₂C₆H₅ClN₂O₂
Molecular Weight 158.54 g/mol 172.57 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
Unit Cell Dimensions
a7.613(1) Å21.435(6) Å
b12.232(2) Å8.151(2) Å
c7.716(1) Å8.494(2) Å
α90°90°
β118.485(2)°90°
γ90°90°
Volume (V) 631.5(2) ų1484.0(7) ų
Molecules per unit cell (Z) 48
Temperature 293 K298 K
R-factor 0.037Not Reported
wR-factor 0.108Not Reported

Experimental Protocols

The methodologies outlined below are standard procedures for single-crystal X-ray diffraction analysis and are representative of the protocols used to obtain the data for the compared compounds.

Synthesis and Crystallization

2-Chloro-3-nitropyridine: The synthesis method for this compound is not detailed in the provided crystallographic report. Crystals suitable for X-ray diffraction were obtained through standard crystallization techniques, likely involving slow evaporation from a suitable solvent.

2-Chloro-5-methyl-3-nitropyridine: This compound was prepared by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride. Crystals suitable for X-ray analysis were grown by slow evaporation of a solution of the compound in a 1:1 (v/v) mixture of hexane and methylene chloride at room temperature over one week.[1]

X-ray Data Collection and Structure Refinement

For both compounds, data were collected on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Trials Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (CIF) Refinement->Validation Publication Publication Validation->Publication

Caption: General workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

Not applicable to the crystallographic data presented.

References

A Comparative Purity Analysis of Synthetic 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic organic chemistry and drug discovery, the purity of chemical intermediates is paramount to the reliability of experimental outcomes and the safety of final active pharmaceutical ingredients (APIs). This guide provides a detailed comparative purity analysis of synthetic "2-Chloro-3-nitro-6-phenylpyridine," a key building block in the synthesis of various target molecules. For the purpose of this comparison, we will evaluate its purity profile against a closely related structural analog, "2-Chloro-3-nitro-6-methylpyridine."

The analytical techniques discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—are standard methods for the characterization and purity assessment of such compounds.[1] The data presented is representative of typical findings for these substances, including a documented purity of 98.18% for this compound as determined by HPLC.[2]

Comparative Purity Data

The following tables summarize the quantitative purity analysis of this compound and its methyl analog. The data illustrates typical purity levels and potential impurity profiles that may arise during synthesis.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

CompoundRetention Time (min)Purity (%)Major ImpurityImpurity Retention Time (min)
This compound8.2498.18[2]2-Hydroxy-3-nitro-6-phenylpyridine6.51
2-Chloro-3-nitro-6-methylpyridine5.7898.52-Hydroxy-3-nitro-6-methylpyridine4.32

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

CompoundRetention Time (min)Purity (%)Detected Impurities (m/z)
This compound12.6198.0Dichlorinated phenylpyridine (M+34), Unsubstituted nitrophenylpyridine (M-35)
2-Chloro-3-nitro-6-methylpyridine9.8998.3Dichlorinated methylpyridine (M+34), Unsubstituted nitromethylpyridine (M-35)

Table 3: Quantitative ¹H NMR (qNMR) Purity Assessment

CompoundPurity (%)Key Chemical Shifts (δ, ppm)
This compound98.38.65 (d, 1H), 8.10 (d, 1H), 7.50-7.65 (m, 5H)
2-Chloro-3-nitro-6-methylpyridine98.68.45 (d, 1H), 7.90 (d, 1H), 2.70 (s, 3H)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detection: Electron ionization (EI) in full scan mode (m/z 50-500).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Objective: To provide an absolute purity assessment and structural confirmation.[3][4]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Procedure: Accurately weigh the sample and the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent. Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the comprehensive purity analysis of a synthetic compound like this compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Final Assessment synth Crude Synthetic Product hplc HPLC Analysis synth->hplc gcms GC-MS Analysis synth->gcms nmr ¹H NMR Analysis synth->nmr purity Purity Determination (%) hplc->purity impurities Impurity Profiling gcms->impurities structure Structural Confirmation nmr->structure final Certificate of Analysis purity->final impurities->final structure->final G compound_main This compound (Target Compound) method_hplc HPLC compound_main->method_hplc method_gcms GC-MS compound_main->method_gcms method_nmr NMR compound_main->method_nmr compound_alt 2-Chloro-3-nitro-6-methylpyridine (Alternative) compound_alt->method_hplc compound_alt->method_gcms compound_alt->method_nmr comparison Purity & Impurity Comparison method_hplc->comparison method_gcms->comparison method_nmr->comparison

References

Characterization of 2-Chloro-3-nitro-6-phenylpyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of 2-Chloro-3-nitro-6-phenylpyridine. The information presented herein is intended to assist in selecting the most suitable method for purity assessment, quantification, and quality control.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its characterization to ensure identity, purity, and quality. HPLC is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide compares a proposed HPLC method with alternative techniques, providing experimental protocols and performance data to support informed decision-making.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC and alternative methods for the analysis of this compound.

Technique Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution and sensitivity, accurate quantification, suitable for non-volatile and thermally labile compounds.Higher instrument cost, requires solvent consumption.Purity determination, impurity profiling, quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, excellent for identification of volatile impurities.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Analysis of volatile organic impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of stationary phase.[1]Simple, rapid, and cost-effective for qualitative analysis and screening.[1]Lower resolution and sensitivity compared to HPLC, primarily qualitative.[1]Reaction monitoring, preliminary purity assessment.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.[1]Fast and straightforward for concentration determination of a pure substance.[1]Non-specific, cannot distinguish between the analyte and absorbing impurities.[1]Quick concentration checks of relatively pure samples.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and alternative techniques are provided below.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC (RP-HPLC) method is designed for the purity determination and quantification of this compound. A certificate of analysis for this compound indicates a purity of 98.18% as determined by HPLC, validating the suitability of this technique.[2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) or a suitable solvent like acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities in the this compound sample.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A suitable capillary column for the separation of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Temperature Program: An optimized temperature gradient to ensure separation of potential impurities.

    • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in Selected Ion Monitoring (SIM) mode for targeted analysis.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject an aliquot of the solution into the GC-MS.

Alternative Method: Thin-Layer Chromatography (TLC)

TLC can be used for rapid, qualitative monitoring of reaction progress or for a preliminary assessment of purity.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the separated spots under UV light (254 nm).

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Method_Selection node_rect HPLC start Analytical Need quant Quantitative Analysis? start->quant quant->node_rect Yes volatile Volatile Impurities? quant->volatile No screening Rapid Screening? volatile->screening No node_rect2 GC-MS volatile->node_rect2 Yes node_rect3 TLC screening->node_rect3 Yes node_rect4 UV-Vis (for concentration) screening->node_rect4 No

Caption: Decision tree for selecting an analytical method.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for Phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of phenylpyridines—a key structural motif in numerous functional molecules—is a critical endeavor. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful methods for forging the crucial carbon-carbon bond. This guide provides an objective, data-driven comparison of these two prominent reactions, offering insights into their respective strengths and weaknesses in the context of phenylpyridine synthesis.

At a Glance: Key Differences

While both reactions are catalyzed by palladium and achieve the same fundamental transformation, their core components and reaction environments differ significantly. The Suzuki coupling utilizes organoboron reagents (like boronic acids), which are generally considered less toxic and environmentally benign. In contrast, the Stille coupling employs organotin reagents (stannanes), which, while highly effective, are associated with significant toxicity concerns and can lead to challenges in purification due to tin byproducts.[1]

A crucial distinction lies in the reaction conditions. The Suzuki coupling typically necessitates a base to activate the organoboron species for transmetalation.[1] The Stille coupling, however, often proceeds under neutral or mildly basic conditions, making it a valuable option for substrates sensitive to strong bases.[1]

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling often hinges on factors like substrate reactivity, functional group tolerance, and desired yield. Below is a summary of representative experimental data for the synthesis of 2-phenylpyridine.

FeatureSuzuki CouplingStille Coupling
Aryl Halide 2-Chloropyridine2-Bromopyridine
Organometallic Reagent Phenylboronic acidPhenyltributylstannane
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(PPh₃)₂ (catalytic)
Base/Additive Na₂CO₃LiCl
Solvent Toluene/EtOH/H₂ODMF/THF
Temperature 100 °C80 °C
Reaction Time 12 hoursNot specified
Reported Yield 85%[2]~90% (by analogy for biphenyl synthesis)[3]

Experimental Protocols

Below are detailed experimental protocols for both Suzuki and Stille couplings for the synthesis of phenylpyridines.

Suzuki Coupling Protocol for 2-Phenylpyridine

This protocol is adapted from the synthesis of 2,3'-bipyridine.[2]

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[2]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.[2]

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[2]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[2]

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Stille Coupling Protocol for Phenylpyridine Synthesis

This is a general protocol for Stille coupling that can be adapted for phenylpyridine synthesis.[4]

Materials:

  • 2-Bromopyridine

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv).[4]

  • Add phenyltributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).[4]

  • Seal the flask and degas the solution by bubbling with an inert gas for 20 minutes.[4]

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[4]

  • Heat the reaction mixture to 110 °C and stir vigorously.[4]

  • Monitor the reaction progress by a suitable method like TLC. The reaction is typically complete within 12-24 hours.[4]

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4]

  • The organic layer is then washed, dried, and concentrated, followed by purification of the crude product.

Reaction Mechanisms

The catalytic cycles for both Suzuki and Stille couplings are illustrated below. Both involve the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-SnR3) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

References

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of chloro-nitropyridines and bromo-nitropyridines in nucleophilic aromatic substitution (SNAc) reactions. Understanding the subtle differences in reactivity between these two classes of substrates is crucial for optimizing synthetic strategies in medicinal chemistry and materials science. This document outlines the underlying principles, presents available experimental data, and provides detailed experimental protocols.

Introduction to Nucleophilic Aromatic Substitution (SNAc) on Nitropyridines

Nucleophilic aromatic substitution is a fundamental reaction pathway for the functionalization of electron-deficient aromatic rings like nitropyridines. The presence of a strongly electron-withdrawing nitro group, coupled with the inherent electron-deficient nature of the pyridine ring, activates the halo-positions (typically positions 2 and 4) towards attack by nucleophiles.

The generally accepted mechanism for SNAc reactions is a two-step addition-elimination process. The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The "Element Effect": A Counterintuitive Reactivity Trend

In contrast to Sₙ1 and Sₙ2 reactions where the leaving group ability follows the trend I > Br > Cl > F, the reactivity of halogens in SNAc reactions is often inverted, following the order F > Cl ≈ Br > I.[1][2] This phenomenon, known as the "element effect," is attributed to the rate-determining step of the reaction.

The initial attack of the nucleophile is the slowest step, and its transition state involves the development of a negative charge on the pyridine ring.[1] The high electronegativity of the fluorine atom strongly stabilizes this developing negative charge through an inductive effect, thereby lowering the activation energy of the first step and increasing the overall reaction rate. While chlorine and bromine are better leaving groups, their lower electronegativity provides less stabilization to the Meisenheimer intermediate.

Quantitative Reactivity Comparison

Direct side-by-side quantitative kinetic data for the same chloro- and bromo-nitropyridine isomer under identical conditions is scarce in the literature. However, studies on related systems provide valuable insights into their relative reactivities.

For the nucleophilic substitution on 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactivity of the halo-derivatives is found to be very similar, with the order being 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[1][3] This suggests that for these particular substrates and conditions, the differences in electronegativity between chlorine and bromine have a minimal impact on the reaction rate.

A quantitative structure-reactivity relationship (QSRR) model for SNAc reactions also supports the general trend of Ar-F >> Ar-Cl ~ Ar-Br.[4]

The following table summarizes second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine. While a direct comparison with the bromo-analogues is not available in the cited source, this data provides a quantitative measure of reactivity for the chloro-isomers.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low
(Data sourced from a comparative guide on the reactivity of 5-chloro-2-nitropyridine)[5]

Based on the established principles of the "element effect" and the available comparative data on similar systems, it can be concluded that the reactivity of chloro- and bromo-nitropyridines in SNAc reactions is generally comparable, with the chloro-derivative potentially being slightly more reactive in some cases due to the higher electronegativity of chlorine.

Experimental Protocols

The following are detailed experimental protocols for conducting nucleophilic aromatic substitution reactions on halo-nitropyridines.

Protocol 1: General Procedure for the Reaction of 2-Chloro-5-nitropyridine with Amines

Materials:

  • 2-Chloro-5-nitropyridine

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Triethylamine (or another suitable base)

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

Protocol 2: Kinetic Analysis of SNAc Reactions by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constants for the reaction of a halo-nitropyridine with a nucleophile.

Materials:

  • Halo-nitropyridine substrate (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine)

  • Nucleophile (e.g., piperidine)

  • Appropriate solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the halo-nitropyridine in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at different known concentrations, ensuring a large excess compared to the substrate (e.g., 1 x 10⁻¹ M to 5 x 10⁻¹ M). This ensures pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This should be predetermined by recording a full spectrum of a completed reaction mixture.

    • Equilibrate the substrate solution and the nucleophile solution to the desired reaction temperature in the thermostatted cell holder.

    • To initiate the reaction, rapidly inject a small volume of the substrate stock solution into the cuvette containing the nucleophile solution and mix thoroughly.

    • Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k₂[Nucleophile] + k-1. The intercept (k-1) is typically negligible.

Visualizations

Signaling Pathway: General Mechanism of SNAc on Halonitropyridines

Caption: General mechanism of nucleophilic aromatic substitution on a halonitropyridine.

Experimental Workflow: Comparative Kinetic Analysis

Kinetic_Workflow prep Prepare Stock Solutions (Substrate and Nucleophile) thermo Thermostat Solutions and Spectrophotometer prep->thermo mix Mix Reactants in Cuvette thermo->mix measure Record Absorbance vs. Time mix->measure calc_kobs Calculate k_obs (Pseudo-First-Order Rate Constant) measure->calc_kobs plot Plot k_obs vs. [Nucleophile] calc_kobs->plot calc_k2 Determine k2 (Second-Order Rate Constant) from Slope plot->calc_k2 compare Compare k2 values for Chloro- and Bromo-nitropyridines calc_k2->compare

Caption: Workflow for the comparative kinetic analysis of nitropyridine reactivity.

References

A Comparative Guide to the Electronic Properties of Substituted Pyridines: A DFT Perspective on 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the electronic properties of 2-Chloro-3-nitro-6-phenylpyridine and related substituted pyridine derivatives, based on Density Functional Theory (DFT) studies. Due to the limited availability of direct experimental or computational data on this compound, this document leverages findings from DFT studies on analogous compounds to draw comparisons and predict electronic behavior. This approach allows for an insightful exploration of the effects of various substituents on the pyridine ring's electronic structure.

The following sections present a summary of key electronic properties in a comparative table, a detailed experimental protocol for computational analysis, and a workflow diagram illustrating the DFT study process.

Comparative Analysis of Electronic Properties

The electronic properties of pyridine derivatives are significantly influenced by the nature and position of their substituents. The interplay of electron-withdrawing and electron-donating groups alters the energy of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the molecule's overall polarity. Below is a table summarizing key electronic parameters calculated for several pyridine derivatives using DFT methods. This data provides a basis for understanding the electronic characteristics of this compound.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2,3-Dichloropyridine B3LYP/LANL2DZ-7.47-1.725.754.36[1]
2-Amino-5-methylpyridinium salicylate B3LYP/6-311++G-1.28083.29692.0161-
2,6-Dichloro-3-nitropyridine B3LYP/6-311++G(d,p)----
2-Chloro-5-nitropyridine B3LYP/6-311+G(d,p)----
2-Chloro-4-methyl-3-nitropyridine B3LYP/6-311++G**----

Note: A hyphen (-) indicates that the specific data was not available in the cited literature.

Experimental Protocols: DFT Calculations

The following protocol outlines a standard procedure for performing DFT calculations to determine the electronic properties of pyridine derivatives, based on methodologies reported in the literature.[1][2][3][4][5]

Objective: To calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), HOMO-LUMO energy gap, and dipole moment of the target molecule.

Computational Details:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6]

  • Basis Set: 6-311++G(d,p) or a similar split-valence triple-zeta basis set with diffuse and polarization functions.[7][8]

Procedure:

  • Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling program.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed without any symmetry constraints. The convergence criteria for the optimization should be set to the software's default values.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a true minimum.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment.

  • Data Analysis: The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. The dipole moment provides insight into the overall polarity of the molecule.

DFT Workflow for Electronic Property Analysis

The following diagram illustrates the typical workflow for a DFT study focused on the electronic properties of a molecule.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Data Analysis & Interpretation mol_structure Define Molecular Structure method_selection Select DFT Method (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_calc Single-Point Energy Calculation extract_data Extract Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->extract_data verify_min->sp_calc If Minimum analyze_results Analyze & Compare Results extract_data->analyze_results

Caption: A flowchart illustrating the key steps in a typical DFT study of molecular electronic properties.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Chloro-3-nitro-6-phenylpyridine is a critical component of laboratory safety and environmental responsibility. As a chlorinated and nitrated pyridine derivative, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure that all necessary safety measures are in place. This compound should be handled in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation exposure.[1] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[2]

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks should be conducted before handling this chemical. The following table summarizes the recommended PPE.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from splashes and fine particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not offer sufficient protection for prolonged contact.[4]To prevent skin contact and absorption.
Body Protection A fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood is the primary means of respiratory protection.[4] For spills or situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[4] Do not use combustible materials like paper towels without first treating the spill.

  • Collect and Contain: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Waste Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup A This compound waste generated (solid, liquid, or contaminated labware) B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated 'Halogenated Organic Waste' container. B->C No D Consult EHS for guidance on mixed waste disposal. Identify all components of the mixture. B->D Yes E Use a compatible, leak-proof container with a secure lid. C->E D->E F Label container with: 'Hazardous Waste' Full chemical name Associated hazards Accumulation start date E->F G Store in a designated, cool, dry, well-ventilated, and secure satellite accumulation area. F->G H Keep container closed except when adding waste. G->H I Contact Environmental Health & Safety (EHS) for waste pickup. H->I J Complete and file all necessary waste disposal records. I->J

Caption: Waste Disposal Workflow for this compound.

Experimental Protocols: Waste Segregation and Collection

As there are no standard, safe laboratory-scale protocols for the chemical neutralization of this compound, the primary method of disposal is through collection by a licensed hazardous waste disposal company.[5] The following steps detail the proper procedure for waste segregation and collection.

1. Waste Characterization and Segregation:

  • Pure this compound and solutions containing it should be collected as "Halogenated Organic Waste".[4]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2]

  • Solid waste, such as contaminated gloves, weigh boats, and absorbent materials, should be collected in a separate, clearly labeled container for solid hazardous waste.

2. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound (e.g., glass or high-density polyethylene). The container must be in good condition, with a secure, tight-fitting lid.[4]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6]

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.[4]

  • This area should be cool, dry, well-ventilated, and away from sources of ignition.[4]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

4. Disposal:

  • Once the container is full or is no longer being used, arrange for it to be collected by your institution's EHS department or a licensed waste disposal contractor.[6]

  • The ultimate disposal method for chlorinated and nitrated organic compounds is typically high-temperature incineration.[7]

Disposal of Empty Containers:

  • Thoroughly rinse empty containers of this compound three times with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-3-nitro-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3-nitro-6-phenylpyridine, a compound requiring meticulous safety measures. The following procedural guidance is based on established protocols for similar halogenated and nitrated aromatic compounds, ensuring a proactive approach to laboratory safety. All quantitative data is summarized for clarity, and a detailed workflow is provided to support operational planning.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are paramount when handling this compound. The following table outlines the recommended PPE levels based on the potential hazards of skin and eye irritation, and respiratory effects, as indicated for similar chemical structures.[1][2][3][4]

PPE Category Equipment Specifications & Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[1][2] A face shield should be worn over goggles to offer a broader range of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use.
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a non-flammable material that fastens securely is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorIn well-ventilated areas, a respirator may not be required for handling small quantities. However, if dust or aerosols may be generated, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[1][2]
Foot Protection Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot to protect against spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe laboratory environment. The following steps provide a clear workflow for handling this compound.

Pre-Experiment Preparations
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current inspection sticker. All handling of the solid compound and its solutions must be performed within a certified fume hood.

  • Spill Kit Accessibility: Confirm that a spill kit appropriate for halogenated organic compounds is readily available and that you are familiar with its contents and use.

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.[1][2]

Handling the Compound
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a disposable weighing paper or boat to prevent contamination of the balance.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reactions can be controlled.

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing gloves.[1][2][3][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

Waste Type Disposal Protocol
Solid Waste Collect all solid waste, including contaminated weighing papers and gloves, in a designated, labeled hazardous waste container. The container should specify "Halogenated Organic Waste."
Liquid Waste Dispose of all solutions containing this compound in a designated, labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
Empty Containers Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of as non-hazardous waste, or as directed by your institution.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_fume_hood Verify Fume Hood Functionality prep_sds->prep_fume_hood prep_spill_kit Check Spill Kit prep_fume_hood->prep_spill_kit prep_emergency Locate Emergency Equipment prep_spill_kit->prep_emergency handle_ppe Don Appropriate PPE prep_emergency->handle_ppe handle_weigh Weigh and Transfer in Fume Hood handle_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Set Up Reaction handle_solution->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Segregate Solid Waste post_wash->disp_solid disp_liquid Segregate Liquid Waste disp_solid->disp_liquid disp_container Triple-Rinse Empty Containers disp_liquid->disp_container

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-nitro-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitro-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.